Carfilzomib
Descripción
Propiedades
IUPAC Name |
(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMPQMFVWMYDKT-NZTKNTHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H57N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048690 | |
| Record name | Carfilzomib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
719.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Carfilzomib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08889 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
868540-17-4 | |
| Record name | Carfilzomib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868540174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carfilzomib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08889 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carfilzomib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARFILZOMIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72X6E3J5AR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Carfilzomib's Mechanism of Action in Multiple Myeloma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carfilzomib is a second-generation proteasome inhibitor that has demonstrated significant efficacy in the treatment of relapsed and refractory multiple myeloma (MM). Its mechanism of action is centered on the irreversible inhibition of the 26S proteasome, a critical cellular component for protein homeostasis. This guide provides a detailed examination of this compound's molecular interactions, the downstream signaling cascades it modulates, and the resulting anti-myeloma effects. It includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for assessing its activity, and visualizations of key pathways to facilitate a comprehensive understanding of its therapeutic function.
Introduction: The Proteasome as a Therapeutic Target in Multiple Myeloma
Multiple myeloma is a hematologic malignancy characterized by the clonal proliferation of malignant plasma cells in the bone marrow.[1] These cells are professional secretors of monoclonal immunoglobulins, leading to an enormous protein synthesis burden and a high dependency on the ubiquitin-proteasome pathway (UPP) for survival.[1][2] The UPP is the primary mechanism for the degradation of misfolded, damaged, or obsolete intracellular proteins.[2] This reliance makes the proteasome a prime therapeutic target in MM.[1] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.[2][3][4]
Core Mechanism of Action: Irreversible Proteasome Inhibition
This compound is a tetrapeptide epoxyketone that acts as a potent and irreversible inhibitor of the proteasome.[1][5] Unlike its predecessor bortezomib, which binds reversibly, this compound's irreversible binding leads to sustained proteasome inhibition.[1][2][6]
Specificity for the Chymotrypsin-Like (β5) Subunit
The 20S proteasome is the catalytic core of the 26S proteasome and contains three main proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), mediated by the β5, β2, and β1 subunits, respectively.[4][7] this compound exhibits high specificity for the chymotrypsin-like activity of the β5 subunit of the constitutive proteasome (c20S) and the β5i (LMP7) subunit of the immunoproteasome (i20S).[4][5][6][7] At therapeutic concentrations, it reduces chymotrypsin-like activity by over 80% with minimal effect on the trypsin-like and caspase-like activities.[6][7] This selective and potent inhibition of the rate-limiting step of proteolysis is central to its anti-myeloma activity.[7]
The irreversible binding occurs through the formation of a covalent bond with the N-terminal threonine residue of the proteasome's active site.[3] This sustained inhibition is thought to contribute to this compound's ability to overcome resistance to bortezomib.[6][7]
Downstream Cellular Effects and Signaling Pathways
The inhibition of proteasomal activity by this compound triggers a cascade of downstream events that collectively contribute to the death of multiple myeloma cells.
Induction of the Unfolded Protein Response (UPR) and ER Stress
The accumulation of polyubiquitinated proteins due to proteasome inhibition leads to significant ER stress and the activation of the unfolded protein response (UPR).[3][6] While the UPR is initially a pro-survival mechanism, sustained ER stress, as induced by this compound, overwhelms the cell's coping capacity, leading to the activation of apoptotic pathways.[3][8] Key mediators in this process include the transcription factors ATF4 and CHOP, which are upregulated following this compound treatment and play a role in ER stress-induced apoptosis.[9]
Inhibition of the NF-κB Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cell survival, proliferation, and inflammation, and it is often constitutively active in multiple myeloma.[3] The proteasome is responsible for degrading the inhibitor of NF-κB, IκB. By inhibiting the proteasome, this compound prevents the degradation of IκB, which then sequesters NF-κB in the cytoplasm, thereby suppressing its pro-survival activity.[3][4]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in multiple myeloma cells.[7][10][11] This programmed cell death is initiated through both the intrinsic and extrinsic pathways. Evidence suggests the activation of c-Jun-N-terminal kinase (JNK), mitochondrial membrane depolarization, release of cytochrome c, and the activation of caspases, including caspase-3, -8, and -9.[7] The expression of pro-apoptotic proteins like Bax is increased, while anti-apoptotic proteins such as Bcl-2 may be downregulated.[10][11]
Inhibition of the STAT1/COX-2/iNOS Signaling Pathway
Recent studies have indicated that this compound can also inhibit the STAT1/COX-2/iNOS signaling pathway, which is another mechanism contributing to the inhibition of MM cell proliferation and the induction of apoptosis.[10][11]
Quantitative Data on this compound's In Vitro Activity
The following tables summarize quantitative data from preclinical studies on the effects of this compound on multiple myeloma cell lines.
| Cell Line | IC50 (48h incubation) | Reference |
| MOLP-8 | 12.20 ± 0.14 µM | [12] |
| RPMI-8226 | 10.73 ± 3.21 µM | [12] |
| NCI-H929 | 26.15 ± 2.05 µM | [12] |
| OPM-2 | 15.97 ± 1.84 µM | [12] |
| Table 1: IC50 values of this compound in various multiple myeloma cell lines. |
| Cell Line | Apoptotic Rate (48h incubation) | Reference |
| MOLP-8 | 15.20% ± 0.2% | [12] |
| RPMI-8226 | 20.73% ± 0.21% | [12] |
| NCI-H929 | 16.55% ± 2.00% | [12] |
| OPM-2 | 15.00% ± 2.84% | [12] |
| Table 2: Apoptotic rates induced by this compound in multiple myeloma cell lines. |
| Proteasome Subunit | IC50 (in vitro) | Reference |
| β5 (constitutive 20S proteasome) | 5.2 nM | [5] |
| β5i (LMP7; immunoproteasome) | 14 nM | [5] |
| Table 3: In vitro inhibitory concentrations of this compound for proteasome subunits. |
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature to assess the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate multiple myeloma cells (e.g., RPMI-8226, U266, etc.) in 96-well plates at a density of 1-5 x 10^4 cells/well in a final volume of 100 µL of complete culture medium.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat multiple myeloma cells with this compound at various concentrations for the desired time period.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Proteasome Activity Assay
-
Cell Lysis: Lyse this compound-treated and control cells in a suitable lysis buffer to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, incubate a standardized amount of protein lysate with a fluorogenic proteasome substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
-
Fluorescence Measurement: Measure the fluorescence generated by the cleavage of the substrate over time using a microplate fluorometer (excitation ~380 nm, emission ~460 nm).
-
Data Analysis: Calculate the rate of substrate cleavage to determine the proteasome activity and express it as a percentage of the control.
Western Blotting
-
Protein Extraction and Quantification: Extract total protein from treated and untreated cells and quantify the concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, IκBα, p-JNK, CHOP, β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin).
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core mechanisms and experimental approaches related to this compound's action.
Caption: this compound's core mechanism of action.
Caption: Inhibition of the NF-κB pathway by this compound.
Caption: Induction of the Unfolded Protein Response.
References
- 1. Frontiers | this compound: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 2. A clinical update on the role of this compound in the treatment of relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound: a novel treatment in relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Proteasome | Tocris Bioscience [tocris.com]
- 6. This compound: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent activity of this compound, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound in multiple myeloma: unraveling cardiac toxicities - from mechanisms to diagnosis and management [frontiersin.org]
- 9. This compound triggers cell death in chronic lymphocytic leukemia by inducing proapoptotic and endoplasmic reticulum stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - He - Translational Cancer Research [tcr.amegroups.org]
- 12. This compound inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
From Nature's Blueprint to Targeted Therapy: A Technical Guide to the Discovery and Synthesis of Carfilzomib from Epoxomicin
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the journey of Carfilzomib, a second-generation proteasome inhibitor, from its natural product origins in epoxomicin to its chemical synthesis and clinical application. The document provides an in-depth overview of the discovery process, detailed experimental protocols for its synthesis, quantitative data on its efficacy, and a visualization of its mechanism of action.
Executive Summary
This compound (marketed as Kyprolis®) is a tetrapeptide epoxyketone and a potent, irreversible proteasome inhibitor approved for the treatment of relapsed and refractory multiple myeloma.[1] Its development was inspired by the natural product epoxomicin, an α',β'-epoxyketone-containing peptide isolated from Actinomycetes.[2] Epoxomicin's high selectivity for the proteasome, a critical cellular complex for protein degradation, made it an attractive scaffold for medicinal chemistry efforts.[3] Through systematic modifications of the epoxomicin structure, researchers developed YU-101, a more potent and selective analog.[2] Further optimization of YU-101 to improve its pharmaceutical properties, particularly solubility, led to the synthesis of this compound.[2] This guide elucidates the key scientific milestones in this successful natural product-based drug discovery endeavor.
From Discovery to Rational Design: The Epoxomicin to this compound Trajectory
The discovery of this compound is a prime example of natural product-inspired drug development. The journey began with the identification of epoxomicin, a natural product with potent anti-tumor activity.
Epoxomicin: A Highly Selective Natural Proteasome Inhibitor
Epoxomicin was initially identified as a natural product with significant anti-tumor properties.[4] Subsequent research revealed that its mechanism of action was the highly selective and irreversible inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome.[5] The epoxyketone "warhead" of epoxomicin forms a stable morpholino-adduct with the N-terminal threonine residue of the proteasome's active site, accounting for its irreversible inhibition.[5] While potent, epoxomicin itself had suboptimal drug-like properties, including poor solubility.[2]
YU-101: A Potent Synthetic Analog
Recognizing the therapeutic potential of the epoxyketone pharmacophore, the laboratory of Craig Crews at Yale University synthesized a library of epoxomicin analogs to identify compounds with improved properties.[2] This effort led to the development of YU-101, a tetrapeptide epoxyketone that demonstrated greater potency and selectivity for the proteasome than epoxomicin.[2] YU-101 served as the lead compound for further development.[6]
This compound: Optimizing for the Clinic
While YU-101 showed significant promise, its low aqueous solubility presented a hurdle for clinical development.[2] To address this, a morpholino group was added to the N-terminus of the peptide backbone. This modification significantly enhanced the solubility of the compound without compromising its potent proteasome inhibitory activity, leading to the creation of this compound (formerly PR-171).[2][7]
dot
The developmental progression from epoxomicin to this compound.
Quantitative Data
The following tables summarize the in vitro potency of epoxomicin and this compound against various cancer cell lines and the clinical efficacy of this compound in multiple myeloma.
Table 1: In Vitro Potency (IC50) of Epoxomicin and this compound
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Epoxomicin | ANBL-6 | Multiple Myeloma | ~5 | [8] |
| Epoxomicin | RPMI 8226 | Multiple Myeloma | ~5 | [8] |
| This compound | ANBL-6 | Multiple Myeloma | < 5 | [8] |
| This compound | RPMI 8226 | Multiple Myeloma | < 5 | [8] |
| This compound | H1993 | Non-Small Cell Lung Cancer | < 1.0 - 36 (96h) | [9] |
| This compound | SHP77 | Small Cell Lung Cancer | < 1.0 - 36 (96h) | [9] |
| This compound | KMT2A-rearranged ALL | Infant Acute Lymphoblastic Leukemia | 6.0 - 15.8 | [1] |
Table 2: Clinical Efficacy of this compound in Relapsed/Refractory Multiple Myeloma
| Clinical Trial/Study | Treatment Regimen | Overall Response Rate (ORR) | Reference |
| PX-171-003-A1 (Phase 2) | This compound monotherapy | 23.7% | [5] |
| PX-171-004 (Phase 2) | This compound monotherapy | 42% | [5] |
| ASPIRE (Phase 3) | This compound + Lenalidomide + Dexamethasone | 87.1% | [2] |
| ENDEAVOR (Phase 3) | This compound + Dexamethasone | 77% | [5] |
Experimental Protocols
The synthesis of this compound is a multi-step process that involves the preparation of a tetrapeptide fragment and an epoxyketone "warhead," followed by their coupling. The following protocols are based on convergent synthesis strategies described in the scientific literature and patents.
Synthesis of the Epoxyketone Warhead (tert-Butyl ((2S)-4-methyl-1-((2R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate)
This key intermediate provides the reactive epoxyketone pharmacophore. An efficient preparation method has been developed to produce this intermediate with high stereoselectivity.[10]
Step 1: Synthesis of (R)-Enone The synthesis begins with the conversion of Boc-D-leucine to the corresponding (R)-enone. This is a two-step telescoped process.[11]
-
Reagents and Conditions: Boc-D-leucine monohydrate, isopropenylmagnesium bromide, THF.
-
Procedure: To a solution of Boc-D-leucine in THF, isopropenylmagnesium bromide is added at low temperature. The reaction is quenched, and the resulting α,β-unsaturated ketone is isolated.
Step 2: Diastereoselective Epoxidation The (R)-enone undergoes a diastereoselective epoxidation to form the (R,R)-epoxyketone.
-
Reagents and Conditions: (R)-enone, m-chloroperoxybenzoic acid (mCPBA) or potassium peroxomonosulfate, dichloromethane.
-
Procedure: The enone is dissolved in dichloromethane and treated with mCPBA at 0°C. The reaction is monitored by TLC until completion. The resulting (R,R)-epoxyketone is purified by flash chromatography.
Step 3: Epimerization The (R,R)-epoxyketone is then epimerized to the desired (S,R)-epoxyketone.
-
Reagents and Conditions: (R,R)-epoxyketone, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), MTBE.
-
Procedure: The (R,R)-epoxyketone is dissolved in MTBE and treated with a catalytic amount of DBU. The reaction is stirred at room temperature until the desired diastereomeric ratio is achieved, as determined by HPLC. The product is isolated by crystallization.
Synthesis of the Tetrapeptide Fragment (Morpholino-acetyl-L-homophenylalanyl-L-leucyl-L-phenylalanine)
The tetrapeptide fragment is synthesized using solid-phase peptide synthesis (SPPS) or solution-phase methods. A patent describes a one-pot synthesis approach.[12]
Step 1: Dipeptide Formation
-
Reagents and Conditions: Fmoc-Phe-OH, 2-chlorotrityl chloride resin, DIEA, DMF. Fmoc-Leu-OH, HBTU, HOBt, DIEA, DMF.
-
Procedure: Fmoc-Phe-OH is loaded onto the resin. The Fmoc group is removed with piperidine in DMF, and the next amino acid (Fmoc-Leu-OH) is coupled using standard coupling reagents.
Step 2: Tetrapeptide Assembly
-
Procedure: The process of deprotection and coupling is repeated for Fmoc-Homophe-OH and morpholinoacetic acid to complete the tetrapeptide sequence on the solid support.
Step 3: Cleavage and Deprotection
-
Reagents and Conditions: TFA, TIS, water.
-
Procedure: The completed tetrapeptide is cleaved from the resin and deprotected using a cleavage cocktail. The crude peptide is precipitated with cold ether and purified by HPLC.
Final Coupling and Deprotection to Yield this compound
The final step involves the coupling of the tetrapeptide fragment with the epoxyketone warhead.
-
Reagents and Conditions: Tetrapeptide fragment, epoxyketone warhead, HATU, HOAt, DIEA, DMF.
-
Procedure: The deprotected tetrapeptide and the epoxyketone are dissolved in DMF. Coupling reagents are added, and the reaction is stirred until completion. The final product, this compound, is purified by preparative HPLC. A patent describes a process yielding this compound with a purity of 98% and a yield of 80% for the final coupling step.[13]
dot
A simplified workflow for the convergent synthesis of this compound.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects primarily through the inhibition of the ubiquitin-proteasome system, which leads to the dysregulation of several key signaling pathways, including the NF-κB pathway.
The Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome pathway is a major mechanism for regulated protein degradation in eukaryotic cells. Proteins targeted for degradation are tagged with a polyubiquitin chain by a three-enzyme cascade (E1, E2, and E3). The 26S proteasome recognizes and degrades these polyubiquitinated proteins.
dot
Inhibition of the Ubiquitin-Proteasome Pathway by this compound.
This compound's Effect on the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is constitutively active in many cancers, including multiple myeloma, and promotes cell survival and proliferation. A key regulatory step in this pathway is the proteasomal degradation of IκB, an inhibitor of NF-κB. By inhibiting the proteasome, this compound prevents the degradation of IκB, which then sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.
dot
This compound inhibits NF-κB signaling, promoting apoptosis.
Conclusion
The development of this compound from the natural product epoxomicin is a testament to the power of natural product chemistry as a starting point for modern drug discovery. Through a combination of total synthesis, medicinal chemistry, and a deep understanding of its biological target, a highly effective and life-extending therapy for multiple myeloma was developed. This guide has provided a comprehensive overview of this process, from the initial discovery to the detailed synthetic protocols and the molecular mechanism of action, serving as a valuable resource for professionals in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. From Epoxomicin to this compound: Chemistry, Biology, and Medical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From epoxomicin to this compound: chemistry, biology, and medical outcomes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. From epoxomicin to this compound: chemistry, biology, and medical outcomes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. This compound: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innovation.ucsf.edu [innovation.ucsf.edu]
- 7. Crews Laboratory | this compound/Kyprolis⢠[crewslab.yale.edu]
- 8. Potent activity of this compound, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN105273057A - this compound preparation method - Google Patents [patents.google.com]
- 13. WO2015010436A1 - this compound intermediate and preparation method therefor, and preparation method for this compound - Google Patents [patents.google.com]
Carfilzomib's effect on the ubiquitin-proteasome pathway
An In-depth Technical Guide to Carfilzomib's Effect on the Ubiquitin-Proteasome Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a second-generation, irreversible proteasome inhibitor that has demonstrated significant therapeutic efficacy, particularly in the treatment of multiple myeloma. Its mechanism of action is centered on the highly specific and sustained inhibition of the chymotrypsin-like activity of the 20S proteasome, a cornerstone of the ubiquitin-proteasome pathway (UPP). This inhibition disrupts cellular protein homeostasis, leading to the accumulation of polyubiquitinated proteins, which in turn triggers a cascade of downstream events including endoplasmic reticulum (ER) stress, activation of pro-apoptotic pathways, and modulation of key survival signaling networks like NF-κB. This technical guide provides a detailed examination of this compound's interaction with the UPP, presenting quantitative data on its inhibitory activity, detailed protocols for relevant experimental assays, and visual representations of the core biological pathways and experimental workflows.
The Ubiquitin-Proteasome Pathway (UPP)
The UPP is the principal mechanism for regulated intracellular protein degradation in eukaryotic cells, essential for maintaining cellular homeostasis.[1] It plays a critical role in the turnover of proteins involved in cell cycle progression, apoptosis, and signal transduction. The pathway involves two discrete steps: the tagging of substrate proteins with a polyubiquitin chain and the subsequent degradation of the tagged protein by the 26S proteasome.
The 26S proteasome is a large, ATP-dependent proteolytic complex composed of a 20S core particle and one or two 19S regulatory particles. The 20S core is the catalytic engine, containing three distinct peptidase activities:
-
Chymotrypsin-like (CT-L): Mediated by the β5 subunit.
-
Trypsin-like (T-L): Mediated by the β2 subunit.
-
Caspase-like (C-L) or Post-glutamyl peptide hydrolyzing (PGPH): Mediated by the β1 subunit.[2]
Cancer cells, particularly those like multiple myeloma that produce large amounts of proteins, are highly dependent on the UPP to clear misfolded and regulatory proteins, making the proteasome a key therapeutic target.[3][4]
This compound: Mechanism of Irreversible Inhibition
This compound (formerly PR-171) is a tetrapeptide epoxyketone analogue of epoxomicin.[3][5] Unlike its predecessor bortezomib, which is a reversible inhibitor, this compound binds irreversibly to the N-terminal threonine residue of the proteasome's active sites.[1][6] This irreversible binding leads to potent and sustained inhibition of proteasome activity, even after the drug has been cleared from circulation.[4]
This compound exhibits high selectivity for the chymotrypsin-like (CT-L) activity of both the constitutive proteasome (c20S) and the immunoproteasome (i20S), the latter of which is predominantly expressed in cells of lymphoid origin.[2][7] This specificity is a critical feature, as the CT-L activity is the rate-limiting step in protein degradation.[2] By selectively targeting the β5 and β5i (LMP7) subunits, this compound potently disrupts protein degradation, leading to the accumulation of ubiquitinated proteins and inducing cellular apoptosis.[4][8]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Frontiers | this compound: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 4. This compound: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound: a novel second-generation proteasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Potent activity of this compound, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preclinical In Vitro Studies of Carfilzomib on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical in vitro evaluation of Carfilzomib, a second-generation proteasome inhibitor. This compound has demonstrated significant anti-tumor activity across a range of hematological and solid tumor malignancies.[1][2][3] It functions by selectively and irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome, primarily inhibiting its chymotrypsin-like activity.[4][5][6][7] This inhibition disrupts cellular protein homeostasis, leading to the accumulation of polyubiquitinated proteins, which in turn induces cell cycle arrest, endoplasmic reticulum (ER) stress, and ultimately, apoptosis in cancerous cells.[4][8][9] This document summarizes key quantitative data from various in vitro studies, details common experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Data Presentation: In Vitro Efficacy of this compound
The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (nM) | Treatment Duration (hours) |
| Breast Cancer | MDA-MB-361 | 6.34 | 72 |
| T-47D | 76.51 | 72 | |
| MCF7, HCC1954, MDA-MB-468, MDA-MB-231, BT-549 | ~10 - 50 | 72 | |
| Lung Cancer (NSCLC) | A549, H1993, H520, H460, H1299 | <1.0 - 36 | 96 |
| Lung Cancer (SCLC) | SHP77, DMS114 | <1.0 - 203 | 96 |
| Multiple Myeloma | ANBL-6, RPMI 8226 | <5 | Not Specified |
| H929, KAS-6/1 | Not Specified (Significant viability decrease at 100 nM) | 1 (pulse) | |
| MM1.S (parental) | 29.3 | Not Specified | |
| MM1.R (resistant) | 15.2 | Not Specified | |
| Liposarcoma | LPS141, MLS402, and others | <10 | 72 |
| Various Solid Tumors | HCT-116, HT29, A549, PC3, Caki-1, PANC-1 | 10 - 30 | 72 |
Data compiled from sources.[1][10][11][12][13][14]
Table 2: this compound-Induced Apoptosis Markers in Cancer Cell Lines
| Cell Line(s) | Cancer Type | Apoptotic Effect | Concentration / Time |
| H1993, SHP77 | Lung Cancer | Cleavage of PARP and Caspase-3 | IC50 doses at 48-96h |
| MCF7, T-47D, MDA-MB-231, etc. | Breast Cancer | Cleavage of PARP and Caspase-3/7 | 0.01 µM - 1 µM at 24h |
| ZR-75-30 | Breast Cancer | Increased Bax, Decreased Bcl-2 and Mcl-1 | >12.5 nM at 24h |
| RPMI 8226, ANBL-6, U266, KAS-6/1 | Multiple Myeloma | DNA fragmentation, PARP cleavage | 5-10 nM (continuous) |
| H929, MM.1S, U266 | Multiple Myeloma | Activation of Caspases-3, -8, -9 | 7 nM at 24h |
| MOLP-8, RPMI-8226, NCI-H929, OPM-2 | Multiple Myeloma | Dose-dependent increase in apoptotic cells (7-AAD staining) | 1-25 nM at 48h |
Data compiled from sources.[1][6][15][16][17][18][19]
Core Mechanism of Action and Signaling Pathways
This compound's primary action of proteasome inhibition triggers a cascade of downstream cellular events culminating in apoptosis.
Caption: this compound's core mechanism of action.
This compound's impact extends to several critical signaling pathways that regulate cell survival, proliferation, and apoptosis. Its inhibition of the proteasome prevents the degradation of key regulatory proteins, leading to the modulation of these pathways.
Caption: Key signaling pathways modulated by this compound.
Experimental Protocols
Standardized protocols are essential for the reliable in vitro assessment of this compound. The following sections detail common methodologies.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0.001 µM to 50 µM) for a specified duration (e.g., 24, 48, or 72 hours).[10] Include a vehicle control (e.g., DMSO).
-
MTT Reagent Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 540-570 nm) using a microplate reader.[10]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.[10]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key outcome of this compound treatment. It can be assessed both qualitatively and quantitatively.
-
Western Blot for Apoptosis Markers:
-
Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies against key apoptosis markers like cleaved PARP, cleaved Caspase-3, cleaved Caspase-7, Bax, and Bcl-2 overnight at 4°C.[1][16][17]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use a loading control like α-Tubulin or β-actin to ensure equal protein loading.[17]
-
-
Flow Cytometry for Annexin V/Propidium Iodide (PI) Staining:
-
Cell Preparation: Treat cells with this compound. Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis
This compound can induce cell cycle arrest, preventing cancer cell proliferation.
-
Cell Preparation: Treat cells with this compound for a specified period (e.g., 24 hours).
-
Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store at -20°C overnight or longer.
-
Staining: Wash the fixed cells to remove ethanol and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20] Studies have shown this compound can induce G2/M arrest in endometrial and breast cancer cells.[16][20]
General Experimental Workflow
A typical in vitro investigation of this compound follows a logical progression from broad cytotoxicity screening to detailed mechanistic studies.
Caption: A typical experimental workflow for in vitro studies.
Conclusion
The preclinical in vitro data strongly support the potent anti-cancer activity of this compound across a diverse panel of cancer cell lines.[1] Its mechanism, centered on the irreversible inhibition of the proteasome, triggers multiple apoptotic signaling pathways and induces cell cycle arrest.[4][6][20] The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the efficacy and molecular mechanisms of this compound, both as a monotherapy and in combination with other anti-cancer agents, paving the way for further translational and clinical development.[10][11]
References
- 1. This compound demonstrates broad anti-tumor activity in pre-clinical non-small cell and small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound demonstrates broad anti-tumor activity in pre-clinical non-small cell and small cell lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Frontiers | this compound: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 6. ashpublications.org [ashpublications.org]
- 7. selleckchem.com [selleckchem.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. kyprolis-hcp.com [kyprolis-hcp.com]
- 10. Second-generation proteasome inhibitor this compound enhances doxorubicin-induced cytotoxicity and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel this compound-based combinations as potential therapeutic strategies for liposarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The novel proteasome inhibitor this compound activates and enhances extrinsic apoptosis involving stabilization of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e-century.us [e-century.us]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - He - Translational Cancer Research [tcr.amegroups.org]
- 20. This compound induces G2/M cell cycle arrest in human endometrial cancer cells via upregulation of p21Waf1/Cip1 and p27Kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Carfilzomib's Role in Inducing Apoptosis in Tumor Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Carfilzomib (CFZ) is a second-generation proteasome inhibitor that has demonstrated significant efficacy in the treatment of multiple myeloma and shows promise for other hematologic malignancies and solid tumors.[1][2][3] Its primary mechanism of action is the irreversible and selective inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome.[4][5] This inhibition disrupts cellular protein homeostasis, leading to an accumulation of polyubiquitinated, misfolded, and regulatory proteins.[5][6] The resulting cellular stress triggers multiple pro-apoptotic signaling cascades, including the extrinsic and intrinsic apoptosis pathways, and a potent endoplasmic reticulum (ER) stress response, culminating in programmed cell death.[2][7][8] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces apoptosis, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.
Core Mechanism of Action: Proteasome Inhibition
This compound is a tetrapeptide epoxyketone that irreversibly binds to the N-terminal threonine-containing active sites of the proteasome's β5 subunit (constitutive proteasome) and the LMP7 (β5i) subunit of the immunoproteasome.[2][4] This action specifically blocks the chymotrypsin-like activity, which is the primary proteolytic function of the proteasome responsible for degrading a wide range of cellular proteins.[2][5] Unlike the first-generation inhibitor bortezomib, this compound has minimal effect on the trypsin-like (β2) or caspase-like (β1) activities at therapeutic concentrations.[2][7]
The ubiquitin-proteasome system (UPS) is essential for maintaining cellular homeostasis by degrading damaged, misfolded, or unneeded proteins.[5] By inhibiting this critical pathway, this compound causes a buildup of these proteins, leading to cell cycle arrest and the activation of programmed cell death.[1][2]
Induction of Apoptosis: Key Signaling Pathways
This compound-induced apoptosis is a multi-faceted process involving the coordinated activation of the extrinsic, intrinsic, and ER stress-mediated pathways.
The Extrinsic Apoptotic Pathway
The extrinsic pathway is initiated by signals from cell surface death receptors. This compound has been shown to increase the total and cell surface levels of Death Receptor 5 (DR5).[1] This upregulation is partly due to the stabilization of DR5 protein, as this compound inhibits its proteasomal degradation.[1] The increased presence of DR5 enhances the cell's sensitivity to apoptosis, including TRAIL-induced cell death.[1] Activation of the extrinsic pathway leads to the cleavage and activation of the initiator caspase-8, which subsequently activates downstream effector caspases.[1][2] Studies have confirmed that FADD (Fas-Associated Death Domain) deficiency protects cancer cells from this compound-induced apoptosis, highlighting the importance of this pathway.[1]
The Intrinsic (Mitochondrial) Apoptotic Pathway
The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Proteasome inhibition by this compound leads to the accumulation of pro-apoptotic Bcl-2 family proteins such as Bak, Bax, and Noxa.[2][9][10] For instance, this compound induces the accumulation of both MCL-1 (an anti-apoptotic protein) and its antagonist, Noxa.[7] Noxa preferentially binds to MCL-1, displacing the pro-apoptotic protein Bak.[7][10] This "liberation" of Bak, along with the activation of Bax, leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the activation of initiator caspase-9.[8][11]
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The accumulation of misfolded and unfolded proteins resulting from proteasome inhibition causes significant stress on the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR).[2][5] While initially a pro-survival mechanism, sustained ER stress under this compound treatment shifts the UPR towards a pro-apoptotic response.[12][13] A key signaling cascade involved is the PERK-eIF2α-ATF4 pathway, which culminates in the upregulation of the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein).[5][7][14] CHOP, in turn, modulates the expression of other apoptotic regulators, including downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins, thereby promoting cell death.[7][14][15]
Common Effector Caspases and Final Execution
Both the extrinsic and intrinsic pathways converge on the activation of effector caspases, primarily caspase-3.[2][8] Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), which leads to the characteristic biochemical and morphological hallmarks of apoptosis.[1][9] The cleavage of caspases-3, -8, -9, and PARP are reliable markers of this compound-induced apoptosis.[1][8][11]
Quantitative Data Summary
The cytotoxic and pro-apoptotic efficacy of this compound varies across different tumor cell lines. The following tables summarize key quantitative data reported in preclinical studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time (h) | Citation(s) |
| Multiple Myeloma | ||||
| MOLP-8 | Multiple Myeloma | 12,200 | 48 | [16] |
| RPMI-8226 | Multiple Myeloma | 10,730 | 48 | [16] |
| NCI-H929 | Multiple Myeloma | 26,150 | 48 | [16] |
| OPM-2 | Multiple Myeloma | 15,970 | 48 | [16] |
| Various (8 lines) | Multiple Myeloma | 21.8 (Chymotrypsin-like) | 1 | [17] |
| Lung Cancer | ||||
| A549 | Non-Small Cell | <1.0 - 36 | 96 | [18] |
| H1993 | Non-Small Cell | <1.0 - 36 | 96 | [18] |
| H520 | Non-Small Cell | <1.0 - 36 | 96 | [18] |
| H460 | Non-Small Cell | <1.0 - 36 | 96 | [18] |
| H1299 | Non-Small Cell | <1.0 - 36 | 96 | [18] |
| SHP77 | Small Cell | <1.0 - 203 | 96 | [18] |
| DMS114 | Small Cell | <1.0 - 203 | 96 | [18] |
| Breast Cancer | ||||
| MCF7 | Breast Cancer | 35.84 | 72 | [19] |
| T-47D | Breast Cancer | 76.51 | 72 | [19] |
| MDA-MB-361 | Breast Cancer | 6.34 | 72 | [19] |
| MDA-MB-468 | Breast Cancer | 8 - 25 | 96 | [20] |
| MDA-MB-231 | Breast Cancer | 22.84 | 72 | [19] |
| BT-549 | Breast Cancer | 23.33 | 72 | [19] |
| BT20 | Triple-Negative | 8 - 25 | 96 | [20] |
| SUM149 | Triple-Negative | 8 - 25 | 96 | [20] |
| Other Cancers | ||||
| Various (6 lines) | Solid Tumors | 50 - 300 | 24 | [1] |
| Various (6 lines) | Solid Tumors | 10 - 30 | 72 | [1] |
Note: IC50 values can vary significantly based on the assay method and specific experimental conditions. The values from reference[16] are notably higher (in µM range converted to nM) than others, which may reflect differences in methodology or cell line sensitivity.
Table 2: Apoptosis Induction in Multiple Myeloma Cell Lines
| Cell Line | This compound Conc. | Exposure Time (h) | Apoptotic Rate (%) | Citation(s) |
| MOLP-8 | 25 nM | 48 | 15.20 ± 0.2 | [15][16] |
| RPMI-8226 | 25 nM | 48 | 20.73 ± 0.21 | [15][16] |
| NCI-H929 | 25 nM | 48 | 16.55 ± 2.00 | [15][16] |
| OPM-2 | 25 nM | 48 | 15.00 ± 2.84 | [15][16] |
Detailed Experimental Protocols
Reproducible and accurate assessment of this compound's effects requires standardized experimental procedures. Below are detailed methodologies for key assays.
Cell Viability and Cytotoxicity Assays
-
Cell Seeding: Seed tumor cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 1 nM to 50 µM) for the desired duration (e.g., 24, 48, or 72 hours).[15][19] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm or 540 nm using a microplate reader.[19][21]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
B. Sulforhodamine B (SRB) Assay [1]
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Fixation: After treatment, gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing and Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.
-
Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry completely.
-
Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm.
Apoptosis Detection
A. Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining [21][23]
-
Cell Preparation: After treatment, harvest 1x10⁶ cells (including supernatant for suspension cells) and wash twice with cold 1x PBS.
-
Resuspension: Resuspend the cell pellet in 500 µL of 1x Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) or 7-AAD to the cell suspension.[15][21]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Cell Preparation: Seed cells in a 96-well plate or on coverslips. After treatment, wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 30 minutes.
-
Permeabilization: Wash with PBS and permeabilize by adding 100 µL of 20 µg/mL proteinase K solution for 20 minutes at room temperature.
-
Equilibration: Wash with PBS and add 100 µL of equilibration buffer for 10 minutes.
-
TdT Reaction: Incubate cells with the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTP) according to the manufacturer's instructions, typically for 1 hour at 37°C in the dark.
-
Stopping the Reaction: Add stop/wash buffer.
-
Visualization: Mount coverslips with a DAPI-containing mounting medium or analyze the plate on a fluorescence microscope or plate reader. Apoptotic cells will show bright nuclear fluorescence.
Western Blot Analysis of Apoptotic Proteins[1][15]
-
Lysate Preparation: After this compound treatment, harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Target proteins include: cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, total and cleaved PARP, Bcl-2, Bax, Bak, Mcl-1, Noxa, CHOP, and a loading control (e.g., β-actin or GAPDH).[1][7][15]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to the loading control.
Conclusion
This compound is a potent inducer of apoptosis in a wide range of tumor cells. Its irreversible inhibition of the proteasome's chymotrypsin-like activity creates a state of acute cellular stress characterized by the accumulation of cytotoxic proteins. This overload triggers a robust and interconnected apoptotic response involving the direct activation of the extrinsic and intrinsic pathways, as well as a powerful ER stress-mediated cascade. The upregulation of DR5, the accumulation of pro-apoptotic Bcl-2 family members, and the induction of the CHOP transcription factor are all critical events that drive the cell towards caspase-dependent execution of apoptosis. Understanding these detailed mechanisms provides a strong rationale for the clinical use of this compound and supports further investigation into its application in various malignancies and combination therapies.
References
- 1. The novel proteasome inhibitor this compound activates and enhances extrinsic apoptosis involving stabilization of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 3. This compound activates ER stress and JNK/p38 MAPK signaling to promote apoptosis in hepatocellular carcinoma cells [sciengine.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. kyprolis-hcp.com [kyprolis-hcp.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. The novel proteasome inhibitor this compound induces cell cycle arrest, apoptosis and potentiates the anti-tumour activity of chemotherapy in rituximab-resistant lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound triggers cell death in chronic lymphocytic leukemia by inducing proapoptotic and endoplasmic reticulum stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. brieflands.com [brieflands.com]
- 13. This compound Promotes the Unfolded Protein Response and Apoptosis in Cetuximab-Resistant Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. amhsr.org [amhsr.org]
- 15. This compound inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - He - Translational Cancer Research [tcr.amegroups.org]
- 17. researchgate.net [researchgate.net]
- 18. This compound demonstrates broad anti-tumor activity in pre-clinical non-small cell and small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Second-generation proteasome inhibitor this compound enhances doxorubicin-induced cytotoxicity and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. e-century.us [e-century.us]
- 22. Treatment optimization for multiple myeloma: schedule-dependent synergistic cytotoxicity of pomalidomide and this compound in in vitro and ex vivo models | Haematologica [haematologica.org]
- 23. researchgate.net [researchgate.net]
- 24. This compound inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Carfilzomib's Precision Targeting: A Technical Guide to its Selective Inhibition of the Proteasome's Chymotrypsin-Like Activity
For Researchers, Scientists, and Drug Development Professionals
Carfilzomib, a second-generation proteasome inhibitor, has emerged as a cornerstone in the treatment of multiple myeloma. Its clinical efficacy is intrinsically linked to its highly selective and irreversible inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome. This technical guide provides an in-depth exploration of this compound's mechanism of action, offering a comprehensive overview of its selectivity, the experimental protocols used to characterize it, and the downstream cellular consequences of its targeted activity.
Core Mechanism of Action: Irreversible and Selective Inhibition
This compound is a tetrapeptide epoxyketone that covalently binds to the N-terminal threonine residue of the proteasome's active sites.[1] Its primary target is the β5 subunit of the constitutive proteasome (c20S) and the LMP7 (β5i) subunit of the immunoproteasome (i20S), both of which are responsible for the chymotrypsin-like proteolytic activity.[2] This irreversible binding effectively blocks the degradation of ubiquitinated proteins, leading to their accumulation within the cell.[1] The buildup of these proteins, particularly misfolded and regulatory proteins, induces significant cellular stress, triggering the Unfolded Protein Response (UPR) and ultimately leading to apoptosis.[1][2] This targeted disruption of protein homeostasis is particularly effective in cancer cells, such as those in multiple myeloma, which are characterized by high rates of protein synthesis and are thus more susceptible to proteasome inhibition.[3]
Quantitative Selectivity Profile
The therapeutic window of this compound is largely defined by its potent and selective inhibition of the chymotrypsin-like activity over the other two major proteolytic activities of the proteasome: the trypsin-like (T-L) and caspase-like (C-L) activities. The following table summarizes the inhibitory concentrations (IC50) of this compound against the different proteasomal subunits, demonstrating its profound selectivity.
| Proteasomal Subunit Activity | Constitutive Proteasome (c20S) IC50 (nM) | Immunoproteasome (i20S) IC50 (nM) | Cell-Based Assay IC50 (nM) |
| Chymotrypsin-like (β5/LMP7) | 5.2 | 14 | 21.8 ± 7.4[4] |
| Caspase-like (β1/LMP2) | Weak to no inhibition at therapeutic concentrations[2] | Weak to no inhibition at therapeutic concentrations[2] | 618 ± 149[4] |
| Trypsin-like (β2/MECL1) | Weak to no inhibition at therapeutic concentrations[2] | Weak to no inhibition at therapeutic concentrations[2] | 379 ± 107[4] |
Note: IC50 values can vary depending on the specific cell line and experimental conditions.
This compound's selectivity extends beyond the proteasome itself. In contrast to the first-generation proteasome inhibitor bortezomib, this compound exhibits minimal off-target activity against other serine proteases, which is believed to contribute to its more favorable side-effect profile, particularly the lower incidence of peripheral neuropathy.[2][5][6]
Experimental Protocols for Determining Proteasome Inhibition
The characterization of this compound's selectivity relies on robust in vitro and cell-based assays that measure the specific activities of the proteasome.
In Vitro Proteasome Activity Assay
This assay quantifies the activity of purified 20S proteasomes (constitutive or immunoproteasome) by measuring the cleavage of specific fluorogenic peptide substrates.
Principle: The cleavage of a peptide substrate linked to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC) results in a measurable increase in fluorescence, which is directly proportional to the specific proteasomal activity.
Materials:
-
Purified 20S proteasome (human erythrocytes for constitutive, peripheral blood monocytes for immunoproteasome)
-
Fluorogenic substrates:
-
Chymotrypsin-like: Suc-LLVY-AMC
-
Trypsin-like: Boc-LSTR-AMC
-
Caspase-like: Z-LLE-AMC
-
-
Assay Buffer (e.g., 25 mM HEPES, 0.5 mM EDTA, pH 7.5)
-
This compound (or other inhibitors) at various concentrations
-
96-well black microplates
-
Fluorometric plate reader (Ex/Em ~350/440 nm for AMC)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the purified 20S proteasome to each well.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the specific fluorogenic substrate to each well.
-
Immediately begin kinetic measurements of fluorescence intensity at 37°C using a plate reader.
-
Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Proteasome Activity Assay (e.g., Proteasome-Glo™ Assay)
This assay measures the activity of the proteasome within intact, cultured cells, providing a more physiologically relevant assessment of inhibitor potency.
Principle: A luminogenic substrate that is a substrate for a specific proteasome activity is added to cultured cells. Upon cell lysis, the proteasome cleaves the substrate, releasing a substrate for luciferase (e.g., aminoluciferin). The subsequent luminescent signal generated by luciferase is proportional to the proteasome activity.
Materials:
-
Cultured cells (e.g., multiple myeloma cell lines like RPMI-8226)
-
Cell culture medium
-
This compound (or other inhibitors) at various concentrations
-
Proteasome-Glo™ Cell-Based Assay Reagents (containing specific luminogenic substrates for chymotrypsin-like, trypsin-like, and caspase-like activities, and a thermostable luciferase)
-
96-well white-walled, clear-bottom microplates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).
-
Equilibrate the plate and the Proteasome-Glo™ reagent to room temperature.
-
Add the Proteasome-Glo™ reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis and initiate the enzymatic reaction.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to a vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Visualizing the Consequences of Selective Inhibition
The highly specific inhibition of the proteasome's chymotrypsin-like activity by this compound sets off a cascade of cellular events. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows.
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Workflow for proteasome activity assays.
Caption: this compound's selectivity for proteasome activities.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Integrated safety profile of single-agent this compound: experience from 526 patients enrolled in 4 phase II clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
In Vivo Efficacy of Carfilzomib in Animal Models of Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vivo efficacy of Carfilzomib, a second-generation proteasome inhibitor. This compound has demonstrated significant antitumor activity in a variety of animal models, leading to its successful clinical development and approval for the treatment of multiple myeloma.[1] This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.
Core Mechanism of Action
This compound is a tetrapeptide epoxyketone that selectively and irreversibly binds to the N-terminal threonine residue within the catalytic sites of the 20S proteasome.[2] Its primary target is the chymotrypsin-like (CT-L) activity of the proteasome, which is crucial for the degradation of ubiquitinated intracellular proteins.[2][3][4]
Inhibition of the proteasome leads to a cascade of cellular events detrimental to cancer cells, which are often more sensitive to proteotoxic stress due to their high rate of protein synthesis and proliferation. Key downstream effects include:
-
Accumulation of Polyubiquitinated Proteins: The blockage of protein degradation causes a buildup of misfolded and regulatory proteins.[2]
-
Endoplasmic Reticulum (ER) Stress: This protein accumulation triggers the Unfolded Protein Response (UPR), a cellular stress response.[2][4]
-
Induction of Apoptosis: Prolonged and overwhelming ER stress activates apoptotic pathways, leading to programmed cell death.[2][4][5] This is mediated through both intrinsic (caspase-9) and extrinsic (caspase-8) pathways.[6]
-
Inhibition of NF-κB Pathway: this compound can suppress the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation, by preventing the degradation of its inhibitor, IκB.[2]
In Vivo Efficacy in Hematological Malignancy Models
This compound has shown its most profound efficacy in preclinical models of multiple myeloma (MM), the indication for which it is clinically approved.[1] It demonstrates potent activity, reduces tumor burden, and overcomes resistance to the first-generation proteasome inhibitor, bortezomib.[6][7]
| Cancer Type | Animal Model | Cell Line(s) | This compound Dosage & Schedule | Key Quantitative Findings | Reference(s) |
| Multiple Myeloma | Syngeneic C57Bl/KaLwRij Mice | 5TGM1-GFP (murine) | Not specified | Decreased tumor burden and prevented bone loss. | [7] |
| Multiple Myeloma | Xenograft (mouse) | RPMI-8226 (human) | Not specified | Decreased tumor burden and prevented bone loss. | [7] |
| Multiple Myeloma | LAGκ-1A Xenograft (mouse) | LAGκ-1A (human) | 3 mg/kg, IV, twice weekly | Combination with melphalan after progression showed significant reduction in tumor size. | [8] |
| Non-Hodgkin's Lymphoma | Immunocompromised BNX Mice | RL (human) | 5 mg/kg (MTD) or 3 mg/kg in combo | Single agent effective at MTD; 3 mg/kg dose combined with vorinostat induced a 48% reduction in tumor growth. | [9] |
| Chronic Lymphocytic Leukemia | Ex vivo patient cells | Primary CLL cells | 100 nM (1 hr exposure) | Induced apoptosis in ~50% of cells by 24 hours; cytotoxicity not diminished by human serum. | [10] |
In Vivo Efficacy in Solid Tumor Models
While clinical results in solid tumors have been more modest, preclinical studies show that this compound possesses significant anti-tumor activity across a range of solid tumor models, particularly in combination with other agents.[11][12]
| Cancer Type | Animal Model | Cell Line(s) | This compound Dosage & Schedule | Key Quantitative Findings | Reference(s) |
| Small Cell Lung Cancer | SHP77 Xenograft (mouse) | SHP77 (human) | Not specified | Monotherapy inhibited tumor growth and prolonged survival significantly. | [13][14] |
| Non-Small Cell Lung Cancer | H460 Xenograft (NOD/SCID mice) | H460 (human) | 3 mg/kg or 6 mg/kg, IV, days 0,1,7,8,14,15 | Showed tumor growth suppression, but not superior to the cyclodextrin-based formulation. | [15] |
| BRAF-mutant Colorectal Cancer | Syngeneic C57BL/6 Mice | VBC9, VPFB6 (murine) | Not specified | Significantly inhibited tumor growth in immunocompetent mice; efficacy impaired in immunodeficient mice. | [16] |
| Orthotopic Breast Cancer | BALB/c Mice | 4T1 (murine) | Not specified | Intravenous administration on two consecutive days per week for three weeks. | [17] |
| Ovarian & Renal Cancer | In vitro synergy test | ES-2 (ovarian), 786-O (renal) | Not specified (in vitro) | Synergistic cytotoxic effects when combined with vorinostat (Combination Index < 1.0). | [9] |
Experimental Protocols and Methodologies
The evaluation of this compound's in vivo efficacy typically involves the use of xenograft or syngeneic tumor models. The following sections outline a generalized protocol and a representative workflow.
General Experimental Workflow
The process begins with establishing a tumor model in a suitable host, followed by drug administration and subsequent monitoring of tumor growth and animal health.
Detailed Protocol: Human Xenograft Model
This protocol is a representative example for assessing this compound in an immunocompromised mouse model bearing a human solid tumor.
1. Materials and Reagents:
-
Cell Line: Human cancer cell line of interest (e.g., SHP77 small cell lung cancer).[13]
-
Animals: Immunocompromised mice (e.g., NOD/SCID or BNX), 6-8 weeks old.[9][15]
-
This compound: Clinical grade or research grade powder.
-
Vehicle/Formulation: Captisol® (sulfobutylether-β-cyclodextrin) based formulation or 5% dextrose solution.[8]
-
Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.
-
Measurement Tools: Digital calipers.
2. Cell Preparation and Implantation:
-
Culture cells under standard conditions to ~80% confluency.
-
Harvest cells using trypsin, wash with PBS, and resuspend in a serum-free medium or Matrigel mixture at a concentration of 1-5 x 10⁷ cells/mL.
-
Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[15]
3. Tumor Growth and Randomization:
-
Allow tumors to grow. Measure tumor dimensions every 2-3 days using calipers. Calculate tumor volume using the formula: (L x W²)/2, where L is the length and W is the width.[17]
-
When tumors reach a predetermined volume (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 per group).[8][15]
4. Drug Preparation and Administration:
-
Reconstitute this compound powder according to the manufacturer's instructions to create a stock solution.
-
On the day of treatment, dilute the stock solution with the appropriate vehicle (e.g., 5% dextrose) to the desired final concentration (e.g., 3 mg/kg or 5 mg/kg).[8][9][15]
-
Administer the drug via intravenous (tail vein) injection. A common schedule is on two consecutive days, repeated weekly for 3-4 weeks.[9][17]
-
The control group receives vehicle only on the same schedule.
5. Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week as indicators of efficacy and toxicity, respectively.[17]
-
Monitor animals for any signs of distress or adverse effects.
-
The primary endpoint is typically tumor growth inhibition (TGI). A secondary endpoint can be overall survival.
6. Endpoint Analysis:
-
At the end of the study (or when tumors reach a maximum ethical size), euthanize the mice.
-
Excise tumors, weigh them, and process them for further analysis (e.g., immunoblotting for proteasome inhibition, immunohistochemistry for apoptosis markers).[11]
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor volumes between treated and control groups.
Pharmacokinetics and Pharmacodynamics in Animal Models
Studies in rats and mice have been crucial for understanding this compound's behavior in vivo.
-
Pharmacokinetics (PK): this compound exhibits very rapid and high plasma clearance and has a short terminal half-life (typically 5-20 minutes in rats).[18][19] It is predominantly cleared by extrahepatic metabolism through peptidase cleavage and epoxide hydrolysis.[18][20] This rapid clearance may minimize off-target toxicities.[18]
-
Pharmacodynamics (PD): Despite its short half-life, this compound's irreversible binding mechanism leads to potent and sustained proteasome inhibition in both blood and various tissues.[18][21] Studies in rats show that consecutive daily dosing can achieve peak proteasome inhibition of 80% or more, preventing full recovery of enzyme activity between doses.[21] This sustained target engagement is key to its therapeutic efficacy.
Conclusion
Preclinical animal models have been instrumental in defining the potent anti-cancer efficacy of this compound. These in vivo studies have consistently demonstrated its ability to inhibit tumor growth and improve survival in models of hematological malignancies, most notably multiple myeloma. While its single-agent efficacy in solid tumor models is more variable, these studies have provided a strong rationale for clinical trials and for exploring synergistic combinations with other therapeutic agents. The detailed methodologies and quantitative data derived from these animal models continue to be foundational for optimizing dosing strategies and expanding the therapeutic potential of this compound.
References
- 1. This compound (Kyprolis): A Novel Proteasome Inhibitor for Relapsed And/or Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. kyprolis-hcp.com [kyprolis-hcp.com]
- 4. This compound: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent activity of this compound, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The epoxyketone-based proteasome inhibitors this compound and orally bioavailable oprozomib have anti-resorptive and bone-anabolic activity in addition to anti-myeloma effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Polymer micelle formulation for the proteasome inhibitor drug this compound: Anticancer efficacy and pharmacokinetic studies in mice | PLOS One [journals.plos.org]
- 12. A phase I/II study of this compound 2–10-min infusion in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound demonstrates broad anti-tumor activity in pre-clinical non-small cell and small cell lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Polymer micelle formulation for the proteasome inhibitor drug this compound: Anticancer efficacy and pharmacokinetic studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical efficacy of this compound in BRAF‐mutant colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound delivery by quinic acid-conjugated nanoparticles: Discrepancy between tumoral drug accumulation and anticancer efficacy in a murine 4T1 orthotopic breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics, pharmacodynamics, metabolism, distribution, and excretion of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. researchgate.net [researchgate.net]
- 21. This compound: a novel second-generation proteasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Carfilzomib's Impact on Cell Cycle Progression in Malignant Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Carfilzomib, a second-generation proteasome inhibitor, has demonstrated significant anti-neoplastic activity in a variety of hematological and solid tumors. A key mechanism underpinning its therapeutic efficacy is the disruption of cell cycle progression, leading to growth arrest and apoptosis in malignant cells. This technical guide provides an in-depth analysis of this compound's effects on the cell cycle, detailing the molecular pathways involved, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate these effects.
Core Mechanism of Action: Proteasome Inhibition and Cell Cycle Dysregulation
This compound irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome. The ubiquitin-proteasome system is critical for the degradation of a multitude of regulatory proteins, including those that govern cell cycle transitions. By inhibiting the proteasome, this compound leads to the accumulation of these proteins, thereby disrupting the tightly regulated process of cell division.
The primary consequence of this compound treatment on the cell cycle in many cancer cell lines is a robust arrest at the G2/M phase.[1][2][3] However, G0/G1 and S phase arrest have also been observed in specific cellular contexts.[3][4] This cell cycle blockade is a critical prelude to the induction of apoptosis, a major contributor to this compound's cytotoxic effects.[5][6]
Quantitative Analysis of this compound's Effect on Cell Cycle Distribution
The following tables summarize the quantitative data on the effects of this compound on cell cycle phase distribution in various malignant cell lines.
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| ZR-75-30 | Breast Cancer | 25 nM | 24 h | 20.38 ± 4.90 | Not significantly different | 73.10 ± 1.27 | [1] |
| HEC-1-A | Endometrial Cancer | Not specified | Not specified | Not specified | Not specified | Arrest observed | [3] |
| Ishikawa | Endometrial Cancer | Not specified | Not specified | Not specified | Arrest observed | Arrest observed | [3] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Not specified | 48 h | Not specified | Not specified | Arrest observed | [7] |
| MHCC-97H | Hepatocellular Carcinoma | Not specified | Not specified | Arrest observed | Not specified | Not specified | [4][8] |
| Huh7 | Hepatocellular Carcinoma | Not specified | Not specified | Arrest observed | Not specified | Not specified | [4][8] |
| Rituximab-Sensitive Lymphoma (RSCL) | B-cell Lymphoma | 1 nM, 10 nM | 24 h | Not specified | Not specified | Arrest observed | [2][9] |
| Multiple Myeloma (H929, MM.1S, U266) | Multiple Myeloma | 7 nM | Not specified | Not specified | Not specified | Increased proportion | [10] |
Molecular Pathways of this compound-Induced Cell Cycle Arrest
This compound's induction of cell cycle arrest is mediated by its influence on the expression and stability of key cell cycle regulatory proteins.
G2/M Phase Arrest
The G2/M transition is predominantly regulated by the Cyclin B1/CDK1 complex. This compound has been shown to induce G2/M arrest through the following mechanisms:
-
Downregulation of CDK1: Studies in breast cancer and endometrial cancer cells have demonstrated that this compound treatment leads to a significant decrease in the protein expression of CDK1.[1][3]
-
Upregulation of p21Waf1/Cip1 and p27Kip1: In endometrial cancer cells, this compound treatment significantly induces the expression of the cyclin-dependent kinase inhibitors (CKIs) p21 and p27.[3] These proteins can inhibit the activity of CDK1/Cyclin B1 complexes, thereby preventing entry into mitosis.[6][11] The induction of p21 can occur in both a p53-dependent and p53-independent manner.[12][13][14] In some chronic lymphocytic leukemia cells, this compound has been shown to induce p21 without a corresponding increase in p53.[12][15]
-
Regulation of Cyclin B1: The effect of this compound on Cyclin B1 levels appears to be cell-type specific. While some studies report no significant change in Cyclin B1 expression,[1] the functional inactivation of the Cyclin B1/CDK1 complex by CKIs is a key event.
G0/G1 Phase Arrest
In hepatocellular carcinoma cells, this compound has been reported to induce G0/G1 arrest.[4][8] This is associated with:
-
Downregulation of G1/S Cyclins and CDKs: this compound treatment in these cells leads to a significant decrease in the expression of Cyclin A2, Cyclin E1, CDK2, and CDK4.[4][8]
-
Upregulation of GADD45α: this compound has been shown to upregulate the expression of Growth Arrest and DNA Damage-inducible protein alpha (GADD45α), which plays a role in G2/M checkpoint control and has been linked to G0/G1 arrest in the context of this compound treatment in HCC.[4][8]
Induction of Apoptosis
The sustained cell cycle arrest induced by this compound ultimately triggers programmed cell death. This is often mediated by:
-
Modulation of Bcl-2 Family Proteins: this compound treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Mcl-1.[1][5]
-
Caspase Activation: The apoptotic cascade is executed by caspases. This compound has been shown to induce the cleavage and activation of caspases, including caspase-3, -8, and -9.[5][16]
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Various human cancer cell lines are used, such as ZR-75-30 (breast cancer), MOLT-4 (T-ALL), MHCC-97H, Huh7 (HCC), HEC-1-A, Ishikawa (endometrial cancer), RPMI-8226 (multiple myeloma), and rituximab-resistant lymphoma cell lines.[1][2][3][4][5][7]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[7]
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells.[7]
Cell Cycle Analysis by Flow Cytometry
This is the standard method for quantifying the distribution of cells in different phases of the cell cycle.
-
Cell Preparation:
-
Harvest approximately 1 x 10^6 cells per sample. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Incubate the cells in ethanol for at least 30 minutes on ice. Fixed cells can be stored at 4°C for several weeks.[17]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is essential to degrade RNA, which can also be stained by PI.[18]
-
Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]
-
Western Blot Analysis of Cell Cycle Proteins
Western blotting is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation.
-
Protein Extraction:
-
After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-CDK1, anti-Cyclin B1, anti-p21, anti-Bax, anti-Bcl-2).
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as an antibody against β-actin or GAPDH, to ensure equal protein loading between samples.
-
Visualizations
Signaling Pathway of this compound-Induced G2/M Arrest
Caption: this compound inhibits the proteasome, leading to p21/p27 accumulation and subsequent CDK1 inhibition, causing G2/M arrest.
Experimental Workflow for Cell Cycle Analysis
References
- 1. e-century.us [e-century.us]
- 2. The novel proteasome inhibitor this compound induces cell cycle arrest, apoptosis and potentiates the anti-tumour activity of chemotherapy in rituximab-resistant lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces G2/M cell cycle arrest in human endometrial cancer cells via upregulation of p21Waf1/Cip1 and p27Kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the progression of hepatocellular cancer by upregulating GADD45α expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome Inhibition by this compound Induced Apotosis and Autophagy in a T-cell Acute Lymphoblastic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. The novel proteasome inhibitor this compound (CFZ) induces cell cycle arrest, apoptosis and potentiates the anti-tumour activity of chemotherapy in rituximab-resistant lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. brieflands.com [brieflands.com]
- 14. Phase I Dose Escalation Trial of the Novel Proteasome Inhibitor this compound in Patients with Relapsed Chronic Lymphocytic Leukemia and Small Lymphocytic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Proteasome Inhibitor this compound Functions Independently of p53 To Induce Cytotoxicity and an Atypical NF-κB Response in Chronic Lymphocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The novel proteasome inhibitor this compound activates and enhances extrinsic apoptosis involving stabilization of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Methodological & Application
Application Notes: Carfilzomib Protocol for In Vitro Cell Viability Assays (MTT/XTT)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carfilzomib is a second-generation, irreversible proteasome inhibitor approved for the treatment of relapsed or refractory multiple myeloma.[1] It functions by selectively and irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome, with its primary activity against the chymotrypsin-like (β5) subunit.[1][2][3] This inhibition prevents the degradation of ubiquitinated proteins, leading to a buildup of misfolded and regulatory proteins.[2][4] The resulting disruption of cellular homeostasis triggers endoplasmic reticulum (ER) stress, activation of the Unfolded Protein Response (UPR), and ultimately, apoptosis (programmed cell death) in cancerous cells.[2]
Evaluating the cytotoxic potential of this compound in vitro is a critical step in preclinical research. Cell viability assays, such as the MTT and XTT assays, are colorimetric methods used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. These assays are fundamental for determining the dose-dependent effects of this compound and calculating key parameters like the half-maximal inhibitory concentration (IC50).
Mechanism of Action & Signaling Pathway
This compound's primary mechanism involves the inhibition of the proteasome. This leads to the accumulation of polyubiquitinated proteins, which induces ER stress and the UPR.[2] Furthermore, proteasome inhibition prevents the degradation of IκB, an inhibitor of the NF-κB transcription factor. This suppression of NF-κB activity, which is often overactive in cancer cells, contributes to the anti-proliferative and pro-apoptotic effects of the drug.[2] The accumulation of pro-apoptotic proteins and the activation of caspase cascades are the final steps leading to cell death.[3]
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Workflow
The general workflow for assessing cell viability after this compound treatment involves seeding cells, applying the drug at various concentrations, incubating for a defined period, and then using a colorimetric reagent (MTT or XTT) to measure metabolic activity.
Caption: General workflow for MTT/XTT cell viability assays.
Data Presentation: Summary of In Vitro Studies
The following table summarizes quantitative data from various studies using this compound in cell viability assays.
| Cell Line | Cancer Type | Assay Type | This compound Concentration | Incubation Time | Key Findings / IC50 | Citation |
| RPMI-8226 | Multiple Myeloma | MTT | 1-25 nM | 48 hours | IC50: 10.73 ± 3.21 µM (Note: Discrepancy in unit, likely nM) | [5] |
| MOLP-8 | Multiple Myeloma | MTT | 1-25 nM | 48 hours | IC50: 12.20 ± 0.14 µM (Note: Discrepancy in unit, likely nM) | [5] |
| NCI-H929 | Multiple Myeloma | MTT | 1-25 nM | 48 hours | IC50: 26.15 ± 2.05 µM (Note: Discrepancy in unit, likely nM) | [5] |
| OPM-2 | Multiple Myeloma | MTT | 1-25 nM | 48 hours | IC50: 15.97 ± 1.84 µM (Note: Discrepancy in unit, likely nM) | [5] |
| RPMI-8226 | Multiple Myeloma | Not Specified | 0.01-50,000 nM | 1 hour or 24 hours | 1-hour exposure required higher concentrations for similar effect as continuous exposure. | [6] |
| MM1.S | Multiple Myeloma | Trypan Blue | 100 nM | 24 / 48 hours | 87.3% decrease in viability at 24 hours. | [7] |
| B16-F1 | Melanoma | MTT | Various | 48 hours | This compound demonstrated dose-dependent cytotoxicity. | [8] |
| MM1.S, RPMI-R5 | Multiple Myeloma | MTT | Up to 15 nM | 12-72 hours | This compound showed cytotoxicity, with synergistic effects when combined with pomalidomide. | [9] |
Experimental Protocols
Materials Required
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics
-
This compound (stock solution prepared in DMSO, store at -20°C or -80°C)
-
Phosphate Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (e.g., 5 mg/mL in PBS)[8][10]
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent and activation solution (electron coupling reagent)[11]
-
Solubilization solution for MTT (e.g., DMSO, or 0.1% NP40 in isopropanol with 4 mM HCl)[8][10]
-
Multichannel pipette, sterile pipette tips
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (spectrophotometer)
Protocol 1: MTT Assay
This protocol is a generalized procedure based on established methods.[5][8]
-
Cell Seeding:
-
Harvest cells and perform a cell count (e.g., using a hemocytometer and trypan blue). Ensure cell viability is >90%.
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate. Include wells for "medium only" (blank) and "untreated cells" (negative control).
-
Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach (for adherent lines) and stabilize.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common concentration range to test is 1 nM to 50 µM, but this should be optimized for your specific cell line.
-
Carefully remove the medium from the wells (for adherent cells) or add the drug solution directly (for suspension cells, ensuring final volume consistency).
-
Add 100 µL of the diluted this compound solutions to the appropriate wells. Add 100 µL of medium with the corresponding DMSO concentration to the "untreated cells" wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[5][9]
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of MTT stock solution (5 mg/mL) to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
Protocol 2: XTT Assay
This protocol is adapted from general XTT procedures for use with this compound.[11]
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT working solution immediately before use. Thaw the XTT reagent and the electron-coupling activator solution.
-
Mix the activator with the XTT reagent according to the manufacturer's instructions (e.g., add 0.1 mL of activator to 5.0 mL of XTT reagent for one 96-well plate).
-
Add 50 µL of the prepared XTT working solution to each well.[11]
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for 2 to 18 hours, protected from light. The incubation time depends on the metabolic rate of the cell line and should be optimized. Unlike MTT, the formazan product of XTT is water-soluble.
-
-
Data Acquisition:
-
Gently shake the plate to ensure the color is uniform.
-
Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength (e.g., 690 nm) can be used to correct for background absorbance.[11]
-
Data Interpretation and Troubleshooting
-
Calculation: Cell viability is typically expressed as a percentage relative to the untreated control cells after subtracting the blank (medium only) absorbance.
-
% Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
IC50 Value: The IC50 is the concentration of a drug that inhibits cell viability by 50%. It is determined by plotting the percent viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Troubleshooting:
-
High Background: Absorbance in blank wells may be due to contaminated medium or reagents. Ensure all solutions are sterile.
-
Low Signal: The cell seeding density may be too low, or the incubation time with the reagent may be too short. Optimize these parameters for your specific cell line.
-
Inconsistent Replicates: This can result from uneven cell seeding, pipetting errors, or edge effects on the plate. Ensure thorough mixing of cell suspensions and careful pipetting.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kyprolis-hcp.com [kyprolis-hcp.com]
- 5. This compound inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4.3. MTT Assay [bio-protocol.org]
- 9. Treatment optimization for multiple myeloma: schedule-dependent synergistic cytotoxicity of pomalidomide and this compound in in vitro and ex vivo models | Haematologica [haematologica.org]
- 10. broadpharm.com [broadpharm.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
Application Notes and Protocols for Establishing a Carfilzomib-Resistant Multiple Myeloma Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and characterizing Carfilzomib-resistant multiple myeloma (MM) cell lines. The development of such in vitro models is crucial for understanding the molecular mechanisms of drug resistance, identifying new therapeutic targets, and evaluating novel combination therapies to overcome resistance.
Introduction
This compound, a second-generation proteasome inhibitor, is a cornerstone in the treatment of multiple myeloma.[1][2][3] Despite its efficacy, the development of resistance is a significant clinical challenge, often leading to disease relapse.[4][5][6] Establishing this compound-resistant MM cell lines in the laboratory provides an invaluable tool to investigate the complex biological changes that confer resistance. These models can elucidate novel signaling pathways and genetic alterations, paving the way for the development of strategies to circumvent or reverse this compound resistance.[4][6]
Principle of the Method
The establishment of a this compound-resistant cell line is based on the principle of selective pressure. Parental, drug-sensitive multiple myeloma cells are continuously exposed to gradually increasing concentrations of this compound over an extended period.[2][7][8] This process selects for a subpopulation of cells that have acquired mechanisms to survive and proliferate in the presence of the drug. These mechanisms can include alterations in drug efflux, changes in metabolic pathways, and activation of pro-survival signaling pathways.[4][6][9]
Experimental Workflow
The overall workflow for establishing and validating a this compound-resistant multiple myeloma cell line involves several key stages, from initial cell culture to in-depth molecular characterization.
Protocols
Protocol 1: Cell Culture and Maintenance of Parental Multiple Myeloma Cell Lines
-
Cell Lines: Commonly used human multiple myeloma cell lines include RPMI-8226, OPM-2, KMS-11, and MM1S.[2][4][7]
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days to maintain a cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
Protocol 2: Determination of the Half-Maximal Inhibitory Concentration (IC50)
-
Cell Seeding: Seed MM cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to create a series of concentrations (e.g., 1 nM to 100 nM).
-
Drug Treatment: Add 100 µL of the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Calculate the IC50 value using non-linear regression analysis.
Protocol 3: Generation of this compound-Resistant Cell Lines
-
Initial Treatment: Culture the parental MM cells in the presence of this compound at a concentration equal to the IC50 value determined in Protocol 2.
-
Monitoring: Closely monitor the cells for signs of cell death. Initially, a large proportion of the cells will die.
-
Medium Change: Change the medium every 3-4 days, replenishing it with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have recovered and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner (e.g., in 1.5 to 2-fold increments).[2] This process can take several months (e.g., 18 weeks).[2]
-
Stabilization: Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50) compared to the parental cells.
-
Establishment of Resistant Line: The resulting cell line is considered this compound-resistant. Continuously culture the resistant cells in the presence of the maintenance concentration of this compound to retain the resistant phenotype.
Protocol 4: Validation of the Resistant Phenotype
-
IC50 Determination: Determine the IC50 of this compound for both the parental and the newly established resistant cell line using Protocol 2. A significant increase in the IC50 value for the resistant line confirms the resistant phenotype.
-
Resistance Factor (RF): Calculate the Resistance Factor by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
| Cell Line Pair | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Factor (RF) | Reference |
| MM1S / MM1S/R CFZ | 8.3 | 23.0 | 2.77 | [7] |
Protocol 5: Assessment of Apoptosis
-
Cell Treatment: Treat both parental and resistant cells with various concentrations of this compound for 24-48 hours.
-
Apoptosis Assay: Measure apoptosis using a commercially available kit, such as an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit, followed by flow cytometry analysis. Alternatively, caspase-3 activity can be measured using a colorimetric or fluorometric assay.[3][7]
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) or the relative caspase-3 activity.
| Cell Line | This compound (nM) | % Apoptotic Cells (Example) |
| Parental MM | 0 | 5% |
| Parental MM | 20 | 60% |
| Resistant MM | 0 | 5% |
| Resistant MM | 20 | 20% |
Protocol 6: Proteasome Activity Assay
-
Principle: this compound primarily inhibits the chymotrypsin-like activity of the proteasome.[7] Resistant cells may exhibit altered baseline proteasome activity or a reduced sensitivity to its inhibition.
-
Assay: Use a commercially available proteasome-Glo™ assay system to measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates from both parental and resistant cells, with and without this compound treatment.[7]
-
Data Analysis: Compare the baseline proteasome activities and the degree of inhibition by this compound between the two cell lines. Studies have shown that resistant cells can have higher baseline proteasome activity.[7][8]
| Cell Line | Proteasome Subunit | Baseline Activity (Relative Luminescence Units) | Activity after this compound (RLU) | Reference |
| MM1S WT | Chymotrypsin-like | 100 | 20 | [7] |
| MM1S/R CFZ | Chymotrypsin-like | 150 | 50 | [7] |
Key Signaling Pathways in this compound Resistance
Several signaling pathways have been implicated in the development of resistance to this compound. Understanding these pathways is essential for identifying potential therapeutic targets to overcome resistance.
-
Increased Drug Efflux: Overexpression of the ATP-binding cassette transporter B1 (ABCB1), also known as P-glycoprotein, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[4][5][9]
-
Altered Unfolded Protein Response (UPR): While proteasome inhibitors induce endoplasmic reticulum (ER) stress and the UPR, leading to apoptosis in sensitive cells, resistant cells may adapt to this stress by upregulating specific UPR pathways that promote cell survival.[8][10]
-
Metabolic Reprogramming: this compound-resistant cells can exhibit significant metabolic changes, including downregulation of pathways associated with mitochondrial function.[4][6]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways such as the ErbB signaling pathway, NF-κB, and PI3K/AKT/mTOR can promote cell survival and override the pro-apoptotic signals induced by this compound.[1][2][11]
-
Upregulation of Proteasome Subunits: Increased expression of proteasome subunits can compensate for the inhibitory effect of this compound, thereby maintaining proteasome function.[9]
Troubleshooting
| Problem | Possible Cause | Solution |
| No resistant cells emerge | Initial this compound concentration is too high | Start with a lower concentration (e.g., IC25) |
| Resistant cells lose their phenotype | Cells cultured without this compound for too long | Maintain a low dose of this compound in the culture medium |
| High variability in IC50 assays | Inconsistent cell numbers or passage number | Ensure consistent cell seeding density and use cells within a specific passage range |
Conclusion
The successful establishment and thorough characterization of this compound-resistant multiple myeloma cell lines are fundamental for advancing our understanding of drug resistance. The protocols and information provided herein offer a robust framework for researchers to develop these critical in vitro models. These models will be instrumental in the discovery of novel therapeutic strategies to improve outcomes for patients with relapsed or refractory multiple myeloma.
References
- 1. Clarifying the molecular mechanism associated with this compound resistance in human multiple myeloma using microarray gene expression profile and genetic interaction network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | this compound: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. youtube.com [youtube.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Bortezomib- and this compound-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bortezomib- and this compound-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. e-century.us [e-century.us]
- 11. mdpi.com [mdpi.com]
Carfilzomib Administration in Murine Xenograft Models: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the administration of carfilzomib, a selective and irreversible proteasome inhibitor, in mouse xenograft models. This compound is a second-generation proteasome inhibitor approved for the treatment of relapsed and refractory multiple myeloma.[1][2][3] Its efficacy in various preclinical solid tumor models is also under investigation.[1][4]
Mechanism of Action
This compound exerts its anti-cancer effects by selectively and irreversibly binding to and inhibiting the chymotrypsin-like activity of the 20S proteasome.[5] This leads to the accumulation of polyubiquitinated proteins, inducing cell cycle arrest and apoptosis.[5][6] Key signaling pathways affected include the suppression of the NF-κB pathway and the induction of the unfolded protein response (UPR) due to endoplasmic reticulum (ER) stress.[5][7]
This compound Signaling Pathway
References
- 1. This compound demonstrates broad anti-tumor activity in pre-clinical non-small cell and small cell lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound demonstrates broad anti-tumor activity in pre-clinical non-small cell and small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of this compound dose and schedule in patients with multiple myeloma: a historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and ONX 0912 Inhibit Cell Survival and Tumor Growth of Head and Neck Cancer and Their Activities are Enhanced by Suppression of Mcl-1 or Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. kyprolis-hcp.com [kyprolis-hcp.com]
- 7. ashpublications.org [ashpublications.org]
Application Notes: Western Blot Analysis of Apoptosis Markers Following Carfilzomib Treatment
Introduction
Carfilzomib (Kyprolis®) is a second-generation, irreversible proteasome inhibitor approved for the treatment of relapsed or refractory multiple myeloma.[1][2] It selectively targets the chymotrypsin-like activity of the 20S proteasome, a critical component of the ubiquitin-proteasome system responsible for degrading unneeded or damaged proteins.[1][3] Inhibition of the proteasome by this compound leads to the accumulation of polyubiquitinated proteins, which disrupts cellular homeostasis, induces prolonged endoplasmic reticulum (ER) stress, and ultimately triggers programmed cell death, or apoptosis, in cancer cells.[3][4]
Western blot analysis is a fundamental technique used to detect and quantify changes in the expression and post-translational modification (e.g., cleavage) of specific proteins that are central to the apoptotic process. This application note provides a comprehensive overview and detailed protocols for using Western blotting to analyze key apoptosis markers in cancer cells treated with this compound. The primary pathways activated by this compound that lead to apoptosis include the intrinsic (mitochondrial), extrinsic (death receptor), and ER stress-mediated pathways. Key protein markers within these pathways, such as caspases, PARP, and members of the Bcl-2 family, serve as robust indicators of this compound's pro-apoptotic efficacy.[5][6][7][8]
Apoptotic Signaling Induced by this compound
This compound initiates apoptosis through a multi-faceted mechanism. By inhibiting the proteasome, it causes the buildup of misfolded proteins, leading to ER stress and the Unfolded Protein Response (UPR).[3] Concurrently, it stabilizes pro-apoptotic proteins and alters the balance of Bcl-2 family members, triggering both the extrinsic and intrinsic apoptotic pathways. These pathways converge on the activation of executioner caspases, which dismantle the cell.
Caption: this compound-induced apoptotic signaling pathways.
Quantitative Data Summary
The following table summarizes the effects of this compound treatment on key apoptosis marker proteins as documented in various cancer cell lines.
| Marker Protein | Protein Family | Effect of this compound | Cell Line(s) | Typical Concentration & Time |
| Cleaved Caspase-3 | Executioner Caspase | Increased Cleavage | RPMI-8226, H929, MM.1S, U266, B16-F1 | 5-20 nM for 48h; 7 nM for 24h; 100 nM for 24h |
| Cleaved Caspase-8 | Initiator Caspase | Increased Cleavage | H929, MM.1S, U266, B16-F1 | 7 nM for 24h; 100 nM for 24h |
| Cleaved Caspase-9 | Initiator Caspase | Increased Cleavage | H929, MM.1S, U266, B16-F1 | 7 nM for 24h; 100 nM for 24h |
| Cleaved PARP | DNA Repair Enzyme | Increased Cleavage | HCT116, Rituximab-resistant Lymphoma cells | 100 nM for 24h |
| Bax | Pro-apoptotic Bcl-2 | Upregulation / Increased Expression | RPMI-8226, ZR-75-30 | 5-20 nM for 48h; 6.25-25 nM for 24h |
| Bcl-2 | Anti-apoptotic Bcl-2 | Downregulation / Decreased Expression | RPMI-8226, ZR-75-30 | 5-20 nM for 48h; 12.5-25 nM for 24h |
| Mcl-1 | Anti-apoptotic Bcl-2 | Downregulation / Decreased Expression | ZR-75-30 | 12.5-25 nM for 24h |
| Bak | Pro-apoptotic Bcl-2 | Upregulation / Increased Expression | Rituximab-resistant Lymphoma cells | Varies |
| DR5 | Death Receptor | Upregulation / Increased Expression | HCT116, A549, H460 | 100 nM for 8-15h |
| CHOP | ER Stress Mediator | Upregulation / Increased Expression | CLL, B16-F1, HCC cells | 50-100 nM for 24h; 120 nM for 48h |
This table is a synthesis of data from multiple studies.[6][7][8][9][10][11][12][13][14] Experimental conditions may vary.
Experimental Protocols
A generalized workflow for Western blot analysis is essential for obtaining reliable and reproducible results. The process involves sample preparation, protein separation by gel electrophoresis, transfer to a membrane, and detection using specific antibodies.
Caption: Standard experimental workflow for Western blot analysis.
Detailed Protocol: Western Blotting for Apoptosis Markers
This protocol provides a step-by-step guide for analyzing apoptosis markers in cells treated with this compound.
1. Materials and Reagents
-
Cell Culture: Cancer cell line of interest (e.g., RPMI-8226, ZR-75-30), appropriate culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.[6][8]
-
Treatment: this compound (stock solution in DMSO), DMSO (vehicle control).
-
Lysis: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Quantification: BCA Protein Assay Kit.
-
Electrophoresis: Laemmli sample buffer (2x or 4x), SDS-PAGE gels (e.g., 4-15% gradient gels), Tris-Glycine-SDS running buffer.
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer (e.g., Towbin buffer).
-
Immunoblotting: Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST), primary antibodies (specific for cleaved caspases, PARP, Bcl-2 family members, etc.), HRP-conjugated secondary antibodies, Tris-Buffered Saline with Tween-20 (TBST).
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
2. Step-by-Step Procedure
a. Cell Culture and Treatment
-
Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.
-
Treat cells with the desired concentrations of this compound (e.g., 10 nM, 25 nM, 50 nM) for a specified time (e.g., 24 or 48 hours).[6][8] Include a vehicle-only (DMSO) control group.
-
After incubation, harvest the cells. For adherent cells, use trypsinization; for suspension cells, collect by centrifugation. Wash the cell pellet twice with ice-cold PBS.
b. Protein Lysate Preparation
-
Lyse the cell pellet by adding 100-200 µL of ice-cold RIPA buffer (with inhibitors) and incubating on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new, pre-chilled microcentrifuge tube.
c. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
d. SDS-PAGE
-
Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane into an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
e. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by checking for the presence of the pre-stained ladder on the membrane.
f. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
g. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure accurate comparison between lanes. The increase in cleaved fragments (e.g., cleaved caspase-3) or changes in total protein levels (e.g., Bax, Bcl-2) can then be determined relative to the control.[9]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. oncotarget.com [oncotarget.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. kyprolis-hcp.com [kyprolis-hcp.com]
- 5. Frontiers | this compound: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 6. This compound inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. The novel proteasome inhibitor this compound activates and enhances extrinsic apoptosis involving stabilization of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The novel proteasome inhibitor this compound induces cell cycle arrest, apoptosis and potentiates the anti-tumour activity of chemotherapy in rituximab-resistant lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. This compound activates ER stress and JNK/p38 MAPK signaling to promote apoptosis in hepatocellular carcinoma cells: this compound promotes HCC cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Carfilzomib Stock Solution in DMSO for Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Carfilzomib is a potent, second-generation, irreversible proteasome inhibitor used in cancer research and for the treatment of multiple myeloma.[1] It selectively targets the chymotrypsin-like activity of the 20S proteasome, leading to an accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis in cancer cells.[2][3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent for in vitro cell culture experiments.
Data Summary
Quantitative data for this compound is summarized in the table below. Researchers should always refer to the manufacturer's product-specific information sheet for batch-specific details.
| Parameter | Value | References |
| Molecular Formula | C₄₀H₅₇N₅O₇ | [4] |
| Molecular Weight | 719.91 g/mol | [4][5] |
| Appearance | White to off-white solid/crystalline powder | [4][5][6] |
| Solubility in DMSO | ≥15 mg/mL. Higher concentrations (up to 125 mg/mL) may be achieved with ultrasonication. | [4][6][7] |
| Solubility in Ethanol | ~1 mg/mL | [2][4][6] |
| Aqueous Solubility | Sparingly soluble / Practically insoluble | [2][6][8] |
| Recommended Stock Conc. | 5-10 mM in 100% DMSO | [7][9] |
| Storage of Stock Sol. | Aliquot and store at -20°C for up to 6 months or -80°C for longer-term stability. Avoid repeated freeze-thaw cycles. | [4][10] |
| Typical Working Conc. | 5 nM - 2000 nM, depending on the cell line and experimental design. Treatment duration is typically 4 to 48 hours. | [6][9][11] |
| IC₅₀ Values | 2.4 - 20 nM in various human cancer cell lines. | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution from a powdered form of this compound. All steps involving the compound and DMSO should be performed in a chemical fume hood using appropriate personal protective equipment (PPE).
Materials:
-
This compound powder (e.g., 1 mg)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-Weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder. For example, weigh 1 mg of this compound (Molecular Weight: 719.91 g/mol ).
-
Calculate DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))
-
Volume (µL) = (1 mg / 719.91 g/mol ) * (1 g / 1000 mg) / (10 mmol/L) * (1 mol / 1000 mmol) * (1,000,000 µL / 1 L)
-
Volume ≈ 138.9 µL of DMSO for 1 mg of this compound.
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear. If dissolution is difficult, brief sonication may be used.[7]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[4][10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. usbio.net [usbio.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 9. This compound | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. This compound inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis in Cells Treated with Carfilzomib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carfilzomib is a second-generation proteasome inhibitor that has demonstrated significant efficacy in the treatment of multiple myeloma.[1][2] Its primary mechanism of action involves the irreversible inhibition of the chymotrypsin-like activity of the 26S proteasome, a key cellular component responsible for degrading ubiquitinated proteins.[2] This inhibition leads to an accumulation of misfolded and regulatory proteins, ultimately triggering programmed cell death, or apoptosis, in cancer cells.[1][2]
The analysis of apoptosis is a critical step in evaluating the efficacy of anticancer agents like this compound. Flow cytometry, in conjunction with specific fluorescent probes, provides a powerful and quantitative method for assessing the various stages of apoptosis at the single-cell level. This document provides detailed application notes and protocols for the analysis of apoptosis in cells treated with this compound using the Annexin V and Propidium Iodide (PI) staining method.
Principle of Apoptosis Detection by Annexin V and Propidium Iodide
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.
Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptosis or necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the cellular DNA.
By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
This compound's Mechanism of Apoptosis Induction
This compound induces apoptosis through a multi-faceted mechanism that involves both the intrinsic and extrinsic pathways.
Key signaling pathways affected by this compound include:
-
Proteasome Inhibition: The primary action of this compound is the inhibition of the proteasome. This leads to the accumulation of ubiquitinated proteins, causing cellular stress.
-
Endoplasmic Reticulum (ER) Stress: The buildup of misfolded proteins in the endoplasmic reticulum triggers the Unfolded Protein Response (UPR). Prolonged ER stress activates pro-apoptotic pathways.
-
Intrinsic (Mitochondrial) Pathway: this compound treatment can lead to the activation of pro-apoptotic Bcl-2 family proteins like Bax and Bak. This results in the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3.
-
Extrinsic (Death Receptor) Pathway: this compound has been shown to upregulate the expression of death receptors, such as DR5. The binding of ligands to these receptors initiates a signaling cascade that activates caspase-8, which can then directly activate caspase-3.
Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis
The following tables summarize the dose-dependent and time-dependent effects of this compound on the induction of apoptosis in various cancer cell lines, as determined by flow cytometry using Annexin V and PI staining.
Table 1: Dose-Dependent Induction of Apoptosis by this compound
| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V positive) |
| ZR-75-30 (Breast Cancer) | 0 | 24 | 9.5% |
| 6.25 | 24 | 13.0% | |
| 12.5 | 24 | 19.6% | |
| 25 | 24 | 41.0%[3] | |
| MOLP-8 (Multiple Myeloma) | 1, 5, 10, 15, 20, 25 | 48 | Dose-dependent increase |
| RPMI-8226 (Multiple Myeloma) | 1, 5, 10, 15, 20, 25 | 48 | Dose-dependent increase |
| NCI-H929 (Multiple Myeloma) | 1, 5, 10, 15, 20, 25 | 48 | Dose-dependent increase |
| OPM-2 (Multiple Myeloma) | 1, 5, 10, 15, 20, 25 | 48 | Dose-dependent increase |
Table 2: Time-Dependent Induction of Apoptosis by this compound
| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V positive) |
| NALM-6 (B-cell precursor acute lymphoblastic leukemia) | 5 | 24 | Significant increase |
| 10 | 24 | Significant increase | |
| 20 | 24 | Significant increase | |
| 5 | 48 | Further significant increase | |
| 10 | 48 | Further significant increase | |
| 20 | 48 | Further significant increase[4] | |
| SUP-B15 (B-cell precursor acute lymphoblastic leukemia) | 2, 4, 8 | 24 | Significant increase |
| 1, 2, 4 | 48 | Further significant increase[4] |
Experimental Protocols
Materials and Reagents
-
This compound (appropriate stock solution)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Pipettes and tips
Experimental Workflow
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Detailed Protocol for Staining with Annexin V and PI
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with the desired concentrations of this compound for the indicated time. Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
For suspension cells: Gently collect the cells by centrifugation.
-
For adherent cells: Carefully collect the culture medium, which contains detached (potentially apoptotic) cells. Wash the adherent cells once with PBS and then detach them using a gentle method such as scraping or a short incubation with a non-enzymatic cell dissociation solution to minimize membrane damage. Combine the detached cells with the previously collected medium.
-
Centrifuge the cell suspension at a low speed (e.g., 300-500 x g) for 5 minutes at 4°C.
-
-
Washing:
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again.
-
Repeat the wash step.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour) after staining.
-
Set up appropriate compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Use an unstained cell sample to set the baseline fluorescence.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Analysis and Gating Strategy
-
Initial Gating: Create a forward scatter (FSC) vs. side scatter (SSC) dot plot to gate on the cell population of interest and exclude debris.
-
Doublet Discrimination: Use a plot of FSC-Height vs. FSC-Area to gate on single cells and exclude doublets.
-
Apoptosis Quadrant Analysis: Create a dot plot of Annexin V-FITC fluorescence (x-axis) vs. PI fluorescence (y-axis) for the single-cell population. Set quadrants based on the unstained and single-stained controls to delineate the four populations:
-
Lower-left quadrant (Q3): Live cells (Annexin V-/PI-)
-
Lower-right quadrant (Q4): Early apoptotic cells (Annexin V+/PI-)
-
Upper-right quadrant (Q2): Late apoptotic/necrotic cells (Annexin V+/PI+)
-
Upper-left quadrant (Q1): Necrotic cells (Annexin V-/PI+)
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background staining in the negative control | - Inadequate washing- Non-specific binding of Annexin V | - Ensure thorough washing steps.- Use a blocking agent if necessary. |
| Weak Annexin V signal | - Insufficient incubation time- Reagent degradation- Low level of apoptosis | - Optimize incubation time.- Use fresh reagents.- Increase drug concentration or treatment duration. |
| High PI staining in all samples | - Harsh cell handling (e.g., excessive trypsinization, vigorous vortexing) | - Handle cells gently.- Use a non-enzymatic cell dissociation method for adherent cells. |
| Cell clumps | - High cell density- Presence of DNA from dead cells | - Filter the cell suspension before analysis.- Add DNase to the buffer. |
Signaling Pathway Visualization
Caption: this compound-induced apoptosis signaling pathway.
References
Application Notes and Protocols for Assessing Carfilzomib Synergy with Other Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the synergistic potential of Carfilzomib when used in combination with other anticancer agents. The protocols outlined below cover essential in vitro and in vivo assays, data analysis techniques for quantifying synergy, and methods for investigating the underlying molecular mechanisms.
Introduction to this compound and Synergy
This compound is a second-generation proteasome inhibitor that irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome.[1][2][3] This inhibition leads to an accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][4] Given that cancer is a multifactorial disease, combination therapies that target distinct signaling pathways can offer improved efficacy and overcome resistance mechanisms.[5][6] Assessing the synergistic, additive, or antagonistic effects of this compound with other drugs is crucial for the rational design of new combination therapies.[6][7]
In Vitro Synergy Assessment
Cell Viability and Cytotoxicity Assays
Objective: To determine the dose-dependent effects of single agents and their combinations on the viability and proliferation of cancer cell lines.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug(s) alone and in combination at fixed ratios (e.g., based on their IC50 values). Remove the culture medium and add 100 µL of medium containing the drugs to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[9]
-
MTT Addition: Add 25 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[1][8][10]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a designated MTT solvent) to each well to dissolve the formazan crystals.[1][11]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves for each agent and combination.
Synergy Quantification: Combination Index (CI) Method
Objective: To quantitatively determine the nature of the interaction between this compound and another anticancer drug (synergism, additivity, or antagonism).
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[7][12][13][14] The Combination Index (CI) is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the doses of Drug 1 and Drug 2 alone required to produce a certain effect (e.g., 50% inhibition of cell viability), and (D)₁ and (D)₂ are the doses of Drug 1 and Drug 2 in combination that produce the same effect.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Protocol: Combination Index Assay
-
Determine Single Agent IC50: Perform dose-response experiments for this compound and the combination drug individually to determine their respective IC50 values (the concentration that inhibits 50% of cell growth).
-
Design Combination Matrix: Prepare a matrix of drug concentrations. A common approach is to use a constant ratio of the two drugs based on their IC50 values (e.g., IC50 of Drug A : IC50 of Drug B). Create serial dilutions of this fixed-ratio combination. Alternatively, a checkerboard matrix with varying concentrations of both drugs can be used.
-
Cell Treatment and Viability Assay: Seed cells and treat them with the single drugs and their combinations as designed in the matrix. Perform a cell viability assay (e.g., MTT) after the desired incubation period.
-
Data Analysis with CompuSyn:
-
Enter the dose-effect data for the single agents and the combinations into the CompuSyn software.[2][3][4][15]
-
The software will generate dose-effect curves, median-effect plots, and calculate the Dm (potency) and m (shape) values for each drug and combination.[2][5]
-
CompuSyn will then automatically calculate the CI values for different effect levels (e.g., Fa = 0.5 for 50% inhibition, Fa = 0.75 for 75% inhibition).[7]
-
The software also generates graphical representations such as Fa-CI plots (fraction affected vs. CI) and isobolograms for visual assessment of the synergy.[12]
-
Data Presentation: Combination Index Values
| Combination | Effect Level (Fa) | Combination Index (CI) | Interpretation |
| This compound + Drug X (Ratio 1:1) | 0.50 | 0.65 | Synergism |
| 0.75 | 0.52 | Synergism | |
| 0.90 | 0.41 | Strong Synergism | |
| This compound + Drug Y (Ratio 1:10) | 0.50 | 1.05 | Additive |
| 0.75 | 1.15 | Slight Antagonism | |
| 0.90 | 1.28 | Antagonism |
Mechanistic Evaluation of Synergy
Apoptosis Assays
Objective: To determine if the synergistic cytotoxicity of the drug combination is due to an enhanced induction of apoptosis.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
-
Cell Treatment: Treat cells with this compound, the combination drug, and their combination at synergistic concentrations for a specified time (e.g., 24 or 48 hours). Include untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[16]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer.[16] Add Annexin V-FITC and PI to the cell suspension.[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16][17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Presentation: Apoptosis Induction
| Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 2.5 ± 0.5 | 1.8 ± 0.3 |
| This compound (X nM) | 15.2 ± 1.2 | 5.6 ± 0.8 |
| Drug X (Y µM) | 10.8 ± 0.9 | 4.1 ± 0.5 |
| This compound + Drug X | 45.7 ± 3.5 | 15.2 ± 1.9 |
Cell Cycle Analysis
Objective: To investigate if the drug combination induces cell cycle arrest at specific phases.
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.[18][19][20]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).[18][19][21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[20]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
-
G0/G1 phase: 2n DNA content
-
S phase: Between 2n and 4n DNA content
-
G2/M phase: 4n DNA content
-
Data Presentation: Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 65.2 ± 4.1 | 20.5 ± 2.3 | 14.3 ± 1.8 |
| This compound (X nM) | 50.1 ± 3.5 | 15.8 ± 1.9 | 34.1 ± 2.9 |
| Drug X (Y µM) | 60.5 ± 3.8 | 25.1 ± 2.5 | 14.4 ± 1.5 |
| This compound + Drug X | 25.3 ± 2.8 | 10.2 ± 1.5 | 64.5 ± 4.2 |
Analysis of Signaling Pathways
Objective: To identify the molecular mechanisms underlying the synergistic interaction by examining key signaling pathways.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the drugs for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[23]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[23][24]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-ERK, ERK, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.[24][25]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways to Investigate:
-
NF-κB Pathway: this compound is known to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκB.[1][25] Western blotting for phosphorylated and total IκBα can assess the inhibition of this pro-survival pathway.[25][26]
-
MAPK/ERK Pathway: Some drug combinations with this compound have been shown to synergistically inhibit the ERK1/2 pathway.[27] Analysis of phosphorylated and total ERK can reveal the impact on this proliferation-related pathway.
-
Apoptosis Pathway: Assess the levels of key apoptosis-related proteins such as cleaved caspases (e.g., caspase-3, -8, -9), and members of the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2).[28]
Data Presentation: Western Blot Quantification
| Treatment | p-ERK/Total ERK Ratio | Cleaved Caspase-3 Level |
| Control | 1.00 | 1.00 |
| This compound (X nM) | 0.75 | 2.50 |
| Drug X (Y µM) | 0.90 | 1.80 |
| This compound + Drug X | 0.25 | 8.20 |
In Vivo Synergy Assessment
Objective: To validate the synergistic efficacy of the drug combination in a preclinical animal model.
Protocol: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Drug X alone, and (4) this compound + Drug X.
-
Drug Administration: Administer the drugs according to a predetermined schedule, route (e.g., intravenous, intraperitoneal, oral), and dose. The doses should be based on previous single-agent efficacy studies in mice.
-
Tumor Measurement: Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined maximum size or until a specified time point. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the differences between the groups.
Data Presentation: In Vivo Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound | 850 ± 150 | 43.3 |
| Drug X | 1000 ± 180 | 33.3 |
| This compound + Drug X | 250 ± 80 | 83.3 |
Visualizations
Caption: Experimental workflow for assessing this compound synergy.
References
- 1. 4.3. MTT Assay [bio-protocol.org]
- 2. combosyn.com [combosyn.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay [protocols.io]
- 9. This compound inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchhub.com [researchhub.com]
- 12. researchgate.net [researchgate.net]
- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. combosyn.com [combosyn.com]
- 16. bosterbio.com [bosterbio.com]
- 17. kumc.edu [kumc.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. This compound activates ER stress and JNK/p38 MAPK signaling to promote apoptosis in hepatocellular carcinoma cells: this compound promotes HCC cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 24. researchgate.net [researchgate.net]
- 25. karger.com [karger.com]
- 26. researchgate.net [researchgate.net]
- 27. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Carfilzomib Resistance in Multiple Myeloma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to carfilzomib resistance in multiple myeloma cells.
Frequently Asked Questions (FAQs)
Q1: My multiple myeloma cell line is showing increasing resistance to this compound. What are the common underlying molecular mechanisms?
A1: Acquired resistance to this compound in multiple myeloma can be multifactorial. Some of the most commonly reported mechanisms include:
-
Upregulation of Drug Efflux Pumps: A primary mechanism is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCB1, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1).[1][2] This protein actively pumps this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in the Proteasome: Resistant cells can exhibit increased baseline activity of all three catalytic subunits of the proteasome (chymotrypsin-like, trypsin-like, and caspase-like).[3][4] This may require higher drug concentrations to achieve a sufficient level of proteasome inhibition. Additionally, mutations in the proteasome subunits can also contribute to resistance.[5]
-
Activation of Pro-Survival Signaling Pathways: To compensate for proteasome inhibition, resistant cells often upregulate alternative pro-survival pathways. These can include the unfolded protein response (UPR), autophagy, the ErbB signaling pathway, and cytokine-cytokine receptor interactions.[3][6][7][8] The serine/threonine kinase PIM2 has also been identified as a key pro-survival protein that is stabilized following proteasome inhibition.[9]
-
Metabolic Reprogramming: this compound-resistant cells can undergo significant metabolic shifts, including a downregulation of pathways associated with mitochondrial function and fatty acid metabolism.[1][7][10]
-
Genetic and Epigenetic Changes: The expression of specific genes, such as SUMF2, has been associated with dual resistance to both bortezomib and this compound.[11] MicroRNAs have also been shown to play a role in regulating cellular processes that contribute to proteasome inhibitor resistance.[7]
Q2: I am planning to develop a this compound-resistant multiple myeloma cell line. What is a general protocol to achieve this?
A2: Developing a this compound-resistant cell line typically involves continuous exposure to gradually increasing concentrations of the drug. Below is a general protocol, which should be optimized for your specific cell line.
Experimental Protocol: Generation of a this compound-Resistant Multiple Myeloma Cell Line
Objective: To establish a multiple myeloma cell line with acquired resistance to this compound for in vitro studies.
Materials:
-
Parental multiple myeloma cell line (e.g., RPMI-8226, MM.1S, KMS-11)
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Sterile culture flasks and plates
-
Incubator (37°C, 5% CO2)
Methodology:
-
Determine the Initial IC50:
-
Plate the parental multiple myeloma cells at a suitable density in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 48-72 hours.
-
Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).
-
-
Continuous Exposure and Dose Escalation:
-
Begin by continuously culturing the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor the cells for growth and viability. Initially, a significant portion of the cells may die.
-
Once the cells have adapted and are proliferating at a steady rate in the presence of the drug, gradually increase the this compound concentration. A common approach is to increase the concentration by 1.5- to 2-fold.
-
Continue this process of stepwise dose escalation. This is a lengthy process and can take several months.
-
-
Confirmation of Resistance:
-
Periodically, and once a resistant population is established, perform a cell viability assay to determine the new IC50 of the resistant cells compared to the parental line. A significant increase in the IC50 value indicates the development of resistance.
-
The resistant cell line should be maintained in a medium containing a maintenance dose of this compound to ensure the stability of the resistant phenotype.
-
-
Characterization of the Resistant Phenotype:
-
Perform molecular analyses to investigate the mechanisms of resistance (e.g., Western blotting for ABCB1/P-gp expression, proteasome activity assays, gene expression profiling).
-
Q3: How can I experimentally verify if ABCB1/P-gp overexpression is the cause of this compound resistance in my cells?
A3: You can use a combination of molecular biology techniques and functional assays to determine the role of ABCB1/P-gp in this compound resistance.
Troubleshooting Guide: Investigating ABCB1/P-gp-Mediated Resistance
| Issue/Question | Troubleshooting Step/Experimental Approach | Expected Outcome if ABCB1 is Involved |
| Are ABCB1/P-gp protein levels elevated in resistant cells? | Perform Western blotting or flow cytometry on cell lysates from parental and resistant cells using an anti-ABCB1/P-gp antibody. | Increased band intensity or a higher percentage of P-gp positive cells in the resistant cell line compared to the parental line. |
| Is the efflux pump functional? | Use a fluorescent P-gp substrate like Rhodamine 123. Incubate both parental and resistant cells with the dye. A functional P-gp will pump the dye out of the cells. | Resistant cells will show lower intracellular fluorescence compared to parental cells. |
| Can resistance be reversed by inhibiting P-gp? | Co-treat the resistant cells with this compound and a P-gp inhibitor (e.g., verapamil, ritonavir, tacrolimus).[1][12][13] Perform a cell viability assay. | The IC50 of this compound in the resistant cells should decrease significantly in the presence of the P-gp inhibitor, indicating restored sensitivity. |
Signaling Pathways and Experimental Workflows
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteasome [label="Proteasome", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ER_Stress [label="ER Stress", fillcolor="#FBBC05", fontcolor="#202124"]; UPR [label="Unfolded Protein\nResponse (UPR)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resistance [label="this compound Resistance", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ABCB1 [label="↑ ABCB1/P-gp\n(Drug Efflux)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proteasome_Activity [label="↑ Proteasome Subunit\nExpression & Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; Survival_Pathways [label="↑ Pro-survival Pathways\n(e.g., Autophagy, ErbB)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> Proteasome [label="Inhibits"]; Proteasome -> ER_Stress [label="Leads to"]; ER_Stress -> UPR [label="Activates"]; UPR -> Apoptosis [label="Induces"];
Resistance -> this compound [style=dashed, arrowhead=tee, color="#5F6368", label="Blocks Effect"]; ABCB1 -> Resistance; Proteasome_Activity -> Resistance; Survival_Pathways -> Resistance; } dot Caption: Key mechanisms of this compound action and resistance.
// Nodes start [label="Start with Parental\nMyeloma Cell Line", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ic50 [label="Determine Initial\nthis compound IC50", fillcolor="#F1F3F4", fontcolor="#202124"]; culture [label="Continuous Culture with\nthis compound (starting at IC50)", fillcolor="#FBBC05", fontcolor="#202124"]; increase_dose [label="Gradually Increase\nthis compound Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor Cell Viability\nand Proliferation", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; confirm [label="Confirm Resistance\n(New IC50 Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; characterize [label="Characterize Resistant\nPhenotype", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Resistant Cell Line\nEstablished", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> ic50; ic50 -> culture; culture -> monitor; monitor -> increase_dose [label="Cells Adapting"]; increase_dose -> culture; monitor -> confirm [label="Stable Growth at\nHigher Dose"]; confirm -> characterize; characterize -> end; } dot Caption: Workflow for generating a this compound-resistant cell line.
Quantitative Data Summary
Table 1: Gene Expression Changes in this compound-Resistant KMS-11 Cells
| Gene Category | Number of Genes | Fold Change Cutoff | False Discovery Rate | Reference |
| Upregulated | 27 | ≥ 2 | ≤ 5% | [6][7][8] |
| Downregulated | 36 | ≥ 2 | ≤ 5% | [6][7][8] |
Table 2: Efficacy of this compound Combination Therapies in Relapsed/Refractory Multiple Myeloma (ASPIRE Phase III Trial)
| Treatment Arm | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference |
| This compound + Lenalidomide + Dexamethasone (KRd) | 26.3 months | 87.1% | [5] |
| Lenalidomide + Dexamethasone (Rd) | 17.6 months | 66.7% | [5] |
Table 3: Activity of this compound in Bortezomib-Resistant Cell Lines
| Cell Line | Resistance Profile | Effect of this compound | Reference |
| Bortezomib-resistant MM cell lines | Developed resistance to bortezomib | This compound overcomes resistance and induces apoptosis | [5][14] |
| MM1S/R BTZ | Bortezomib-resistant | Shows cross-resistance to this compound | [3][4] |
| MM1S/R CFZ | This compound-resistant | Remains sensitive to bortezomib | [3][4] |
Note: The differing outcomes in Table 3 highlight the heterogeneity of resistance mechanisms and the importance of characterizing the specific resistant model being used.
References
- 1. biorxiv.org [biorxiv.org]
- 2. ashpublications.org [ashpublications.org]
- 3. e-century.us [e-century.us]
- 4. Bortezomib- and this compound-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 6. Clarifying the molecular mechanism associated with this compound resistance in human multiple myeloma using microarray gene expression profile and genetic interaction network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ashpublications.org [ashpublications.org]
- 10. biorxiv.org [biorxiv.org]
- 11. ashpublications.org [ashpublications.org]
- 12. youtube.com [youtube.com]
- 13. uknowledge.uky.edu [uknowledge.uky.edu]
- 14. ashpublications.org [ashpublications.org]
Technical Support Center: Carfilzomib for In Vitro Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Carfilzomib in in vitro experiments, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] this compound is also soluble in ethanol and dimethylformamide (DMF).[3] It is practically insoluble in water and only very slightly soluble under acidic conditions.[4][5][6] Due to its instability in aqueous solutions, freshly prepared solutions are recommended.[1]
Q2: What is the maximum concentration at which I can dissolve this compound in DMSO?
A2: this compound can be dissolved in DMSO at concentrations as high as 125 mg/mL (173.63 mM) and 242 mg/mL (336.15 mM).[1][2] Achieving these high concentrations may require sonication.[1][2]
Q3: How should I prepare a this compound stock solution?
A3: To prepare a stock solution, dissolve the this compound powder in a high-purity organic solvent like DMSO.[3] For example, to create a 10 mM stock solution from 1 mg of this compound (molecular weight: 719.91 g/mol ), you would add 138.91 µL of DMSO.[1] It is recommended to use an ultrasonic cleaner to aid dissolution.[1][2]
Q4: How should I store my this compound stock solution?
A4: this compound powder is stable for up to 3 years when stored at -20°C.[1] Once dissolved, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -80°C.[2] For short-term use (within one week), aliquots can be stored at 4°C.[2] However, it is important to note that this compound is unstable in solution, and freshly prepared solutions are always recommended for optimal results.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective and irreversible proteasome inhibitor.[4][7] It primarily targets the chymotrypsin-like (ChT-L) activity of the β5 subunit within the 20S proteasome.[1][7] This inhibition prevents the degradation of polyubiquitinated proteins, leading to their accumulation, which in turn causes cell cycle arrest and apoptosis (programmed cell death).[4][8]
This compound Solubility Data
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 242 mg/mL[2] | 336.15 mM[2] | Sonication is recommended. |
| DMSO | 125 mg/mL[1] | 173.63 mM[1] | Ultrasonic assistance may be needed. |
| DMSO | ~15 mg/mL[3][9] | ~20.84 mM | - |
| Ethanol | ~1 mg/mL[3] | ~1.39 mM | - |
| Dimethylformamide (DMF) | ~15 mg/mL[3] | ~20.84 mM | - |
| Water | Practically insoluble[4][5][6][10] | - | - |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Gently vortex the vial to mix. For higher concentrations, sonicate the solution in an ultrasonic water bath for 5-10 minutes until the solid is completely dissolved.[1][2]
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store these aliquots at -80°C for long-term storage.[2]
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute the stock solution to the final working concentration using your cell culture medium or assay buffer. It is critical to perform this dilution immediately before use.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your in vitro assay does not exceed 0.1% to avoid solvent-induced cellular toxicity. If a higher concentration is necessary, a vehicle control with the same DMSO concentration must be included in the experiment.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms after diluting stock solution in aqueous buffer or cell culture media. | This compound is poorly soluble in aqueous solutions.[4][5] The addition of the DMSO stock to the aqueous medium can cause the compound to crash out of solution. | - Prepare fresh dilutions immediately before adding to cells. - Ensure rapid and thorough mixing upon dilution. - Decrease the final concentration of this compound in the working solution. - Increase the final percentage of DMSO slightly, but be mindful of vehicle effects on cells and include appropriate controls.[2] |
| Cloudiness or precipitate observed in the cell culture wells during the experiment. | This can be due to the precipitation of this compound over time or interactions with components in the culture medium, such as proteins or salts.[11][12] Temperature fluctuations can also cause precipitation of media components.[12] | - Reduce the incubation time of the experiment if possible. - Minimize temperature shifts when handling culture plates.[12] - Ensure the incubator has proper humidification to prevent evaporation, which can concentrate media components.[12] - Visually inspect the medium for any signs of precipitation before adding it to your cells. |
| Inconsistent experimental results or loss of drug activity. | This compound is unstable in solution, especially aqueous solutions, due to the hydrolytic degradation of its epoxide group.[1][4][5] Repeated freeze-thaw cycles of the stock solution can also lead to degradation. | - Always use freshly prepared working solutions.[1] - Avoid repeated freeze-thaw cycles of the stock solution by storing it in single-use aliquots.[2] - For long-term experiments, consider replenishing the medium with freshly diluted this compound at appropriate intervals. |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's inhibition of the Ubiquitin-Proteasome Pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | PR-171 | proteasome inhibitor | TargetMol [targetmol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. WO2016116882A2 - Novel compositions of this compound - Google Patents [patents.google.com]
- 7. selleckchem.com [selleckchem.com]
- 8. roswellpark.org [roswellpark.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Size optimization of this compound nanocrystals for systemic delivery to solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Culture Academy [procellsystem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Carfilzomib Degradation Product Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carfilzomib. Our goal is to address common challenges encountered during the identification and characterization of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through several pathways, primarily influenced by pH, oxidative stress, and light exposure.[1][2][3] The main degradation mechanisms include:
-
Hydrolysis: This occurs under both acidic and alkaline conditions.[1][2][4] The epoxide ring and peptide bonds are particularly susceptible to hydrolysis.[2][3][5]
-
Oxidation: The tertiary amine in the morpholino group is prone to oxidation, forming N-oxide impurities.[5][6]
-
Racemization: Isomerization can occur at specific amino acid residues, such as l-proline and l-serine, under acidic and alkaline conditions, respectively.[7]
-
Photodegradation: Exposure to light, especially in acidic conditions, can lead to the formation of various degradation products.[1][2][3]
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?
A2: Unexpected peaks in your chromatogram are likely due to the presence of degradation products. The formation of these products can be accelerated by several factors during sample preparation and analysis:
-
pH of the mobile phase: this compound is more stable at a slightly acidic pH (around 3-5).[2][4] Using a neutral or alkaline mobile phase can induce on-column degradation.
-
Sample solvent: Dissolving this compound in a solvent that is not pH-adjusted or is exposed to light can lead to degradation before injection.
-
Temperature: Elevated temperatures during sample storage or analysis can accelerate hydrolytic degradation.[4][6]
-
Oxidative stress: The presence of oxidizing agents in your solvents or exposure to air can lead to the formation of oxidative degradants.[4][6]
To troubleshoot, ensure your mobile phase and sample diluent are at an appropriate pH, protect your samples from light, and maintain controlled temperature conditions.
Q3: How can I prevent the formation of degradation products during my experiments?
A3: To minimize the degradation of this compound, consider the following preventative measures:
-
pH Control: Maintain a slightly acidic environment (pH 3-5) for all solutions containing this compound.[2][4]
-
Light Protection: Store this compound stock solutions and samples in amber vials or protect them from light.[1][2]
-
Temperature Control: Keep samples and solutions at controlled room temperature or refrigerated when not in use. Avoid excessive heat.
-
Use of Antioxidants: For studies where oxidative degradation is a concern, consider the addition of antioxidants, although their compatibility with your analytical method should be verified.
-
Inert Atmosphere: When working with the solid form or preparing solutions for long-term storage, purging with an inert gas like nitrogen or argon can help prevent oxidation.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and its degradation products in HPLC.
Possible Causes:
-
Inappropriate column chemistry.
-
Mobile phase composition is not optimal.
-
Gradient elution profile is not optimized.
Troubleshooting Steps:
-
Column Selection: A C18 column is commonly used and effective for separating this compound and its degradants.[4]
-
Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to around 3 using an appropriate buffer like phosphate buffer or formic acid.[4]
-
Organic Modifier: Acetonitrile is a commonly used organic modifier.[4] Experiment with different ratios of acetonitrile and aqueous buffer to improve separation.
-
Gradient Optimization: If using a gradient, adjust the slope of the gradient to increase the separation between closely eluting peaks. A shallower gradient can often improve resolution.
-
Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.[4]
Issue 2: Inconsistent quantification of this compound.
Possible Causes:
-
On-going degradation in the autosampler.
-
Non-linearity of the detector response.
-
Interference from co-eluting impurities.
Troubleshooting Steps:
-
Autosampler Conditions: Ensure the autosampler is temperature-controlled to minimize degradation of samples waiting for injection.
-
Calibration Curve: Prepare a fresh calibration curve for each analytical run. Ensure the concentration range of your samples falls within the linear range of the curve.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and identify any co-eluting impurities that may be affecting the quantification.
-
Internal Standard: The use of an internal standard can help to correct for variations in injection volume and other systematic errors.
Quantitative Data Summary
The following table summarizes the degradation of this compound under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Details | Temperature | Time | Degradation (%) | Degradation Products Formed | Reference |
| Acid Hydrolysis | 0.1 M HCl | 70°C | - | Significant | DP-I (l-proline racemization), Peptide bond hydrolysis, Epoxide hydrolysis | [4][7] |
| Alkaline Hydrolysis | 0.1 M NaOH | 70°C | - | 18.9% | DP-II (l-serine racemization), DP-III (C-terminal deamidation), Epoxide hydrolysis | [4][7] |
| Neutral Hydrolysis | Water | 70°C | 6 hours | Minimal | - | [6] |
| Oxidative | 3% H₂O₂ | Room Temp | 8 days | Significant | N-oxide | [6] |
| Thermal (Solution) | - | - | - | 1.4% | - | [7] |
| Photolytic (Acidic) | UV light in 0.1 M HCl | 40°C | - | Significant | Multiple products | [1][4] |
Note: Degradation percentages and specific products can vary based on the exact experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Heating block or water bath
-
UV chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 70°C.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 70°C.
-
Withdraw aliquots at various time points.
-
Neutralize the aliquots with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature.
-
Withdraw aliquots at various time points.
-
Dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Prepare solutions of this compound in 0.1 M HCl, water, and 0.1 M NaOH.
-
Expose the solutions to UV light (e.g., in a photostability chamber).
-
Keep a parallel set of samples in the dark as a control.
-
Withdraw aliquots at various time points for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid this compound powder to dry heat (e.g., 60°C).
-
Dissolve samples at various time points in mobile phase for HPLC analysis.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-31 min: 70% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Prepare a system suitability solution containing this compound and a known impurity or a stressed sample.
-
Inject the system suitability solution and verify that the resolution between the main peak and the impurity peak is adequate (typically >2.0).
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the standards and samples for analysis.
Visualizations
Caption: Workflow for forced degradation and analysis of this compound.
Caption: Major degradation pathways of this compound under stress.
References
- 1. researchgate.net [researchgate.net]
- 2. A UHPLC-UV-QTOF study on the stability of this compound, a novel proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Carfilzomib in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Carfilzomib in preclinical studies.
Troubleshooting Guides
Issue 1: Observed Cardiotoxicity in Animal Models
-
Question: My in vivo study is showing signs of this compound-induced cardiotoxicity (e.g., reduced fractional shortening). How can I mitigate this?
Answer: this compound-induced cardiotoxicity is a known off-target effect that is not primarily mediated by proteasome inhibition but rather through the modulation of autophagy and AMPKα signaling.[1] Consider the following strategies:
-
Co-administration with Metformin: Preclinical studies in C57BL/6 male mice have demonstrated that co-administration of metformin can prevent this compound-induced cardiotoxicity.[1][2][3] Metformin is believed to exert its protective effects by activating AMPKα and promoting autophagy, without compromising the proteasome-inhibitory activity of this compound.[1][4]
-
Dose and Schedule Optimization: The dose and schedule of this compound administration can influence the severity of cardiotoxicity.[1] Evaluate if a modified dosing regimen (e.g., lower dose, different administration frequency) can maintain anti-tumor efficacy while reducing cardiac stress.
-
Cardioprotective Agents: Research has suggested that other agents, such as the bioflavonoid rutin, may also reverse this compound-induced cardiotoxicity in some preclinical models, potentially by targeting the NF-κB pathway and oxidative stress.[1]
-
Issue 2: Concerns About Neurotoxicity
-
Question: I am planning a preclinical study with this compound and am concerned about potential neurotoxicity, as seen with other proteasome inhibitors like Bortezomib. What should I expect?
Answer: Preclinical and clinical data suggest that this compound has a significantly lower incidence of peripheral neuropathy compared to Bortezomib.[5][6] This is attributed to this compound's high selectivity for the proteasome and minimal off-target inhibition of non-proteasomal serine proteases, such as HtrA2/Omi, which are targeted by Bortezomib and implicated in its neurotoxic effects.[5][7][8]
-
In Vitro Neurotoxicity Assay: To confirm the differential neurotoxic potential in your specific neuronal cell model, you can perform an in vitro neurotoxicity assay. As described in preclinical studies, differentiated SH-SY5Y neuroblastoma cells can be exposed to this compound and Bortezomib at concentrations that result in equivalent proteasome inhibition.[5][7] Neurite length and cell viability can then be quantified to assess neurodegeneration.
-
Issue 3: Poor Tumor Penetration and Rapid Degradation of this compound
-
Question: My preclinical study in solid tumors is showing limited efficacy, which I suspect is due to poor drug delivery. How can I improve this?
Answer: Rapid degradation and poor penetration into solid tumors are recognized challenges with this compound.[9][10] Novel drug delivery systems are being explored to address these limitations:
-
Nanoparticle Formulations: Consider formulating this compound into nanoparticles, such as polymer micelles or albumin-coated nanocrystals.[9][10][11][12] These formulations can improve the metabolic stability of this compound, enhance its circulation time, and potentially improve its penetration into solid tumor tissues.[9][10][12]
-
Size Optimization of Nanocrystals: The size of the nanocrystal formulation is a critical parameter. Smaller nanocrystals (e.g., ~168 nm) have been shown to have greater uptake by cancer cells, less uptake by macrophages, and improved antitumor efficacy and tumor accumulation compared to larger nanocrystals.[12]
-
Frequently Asked Questions (FAQs)
-
Question: What are the primary off-target effects of this compound observed in preclinical studies?
Answer: The most significant off-target effect of this compound is cardiotoxicity.[1][13] Unlike Bortezomib, this compound exhibits minimal neurotoxicity due to its high selectivity for the proteasome.[5][8][14][15]
-
Question: What is the proposed mechanism of this compound-induced cardiotoxicity?
Answer: The mechanism is believed to be independent of proteasome inhibition and involves the modulation of the autophagy pathway, inactivation of AMP-activated protein kinase α (AMPKα), and upregulation of protein phosphatase 2A (PP2A) activity.[1][2] This can lead to increased expression of Bip, a marker of endoplasmic reticulum stress, and decreased myocardial autophagy.[2][3]
-
Question: How does the off-target profile of this compound compare to Bortezomib?
Answer: this compound has a more favorable off-target profile compared to Bortezomib, particularly concerning neurotoxicity.[5] Bortezomib inhibits several non-proteasomal serine proteases, including HtrA2/Omi, which is linked to peripheral neuropathy.[5][7] this compound, being an epoxyketone-based inhibitor, shows minimal activity against these off-target enzymes.[8][14][16]
-
Question: Can dose optimization of this compound minimize off-target effects?
Answer: Yes, dose optimization is a key strategy. While higher doses of this compound (≥36 mg/m²) may lead to superior anti-tumor activity by co-inhibiting the β2 and β1 subunits of the proteasome, this could also potentially exacerbate off-target toxicities.[17] Therefore, a careful balance between efficacy and tolerability must be considered for each preclinical model. Dose reduction is a recommended strategy for managing toxicities like thrombocytopenia.[15][18]
-
Question: Are there any established biomarkers for this compound-induced cardiotoxicity?
Answer: While research is ongoing, some studies suggest that molecules upregulated by this compound treatment, such as heat shock proteins, could be potential biomarkers for cardiotoxicity.[19] However, elevated levels of biomarkers like NT-proBNP may be common and not necessarily predictive of cardiovascular events, so withholding treatment based on this alone is not recommended.[20]
Quantitative Data Summary
Table 1: Comparative In Vitro Neurotoxicity of this compound and Bortezomib
| Compound | Concentration | Proteasomal Inhibition | Neurite Length Reduction | Reference |
| Bortezomib | 10 nM | Equivalent to this compound | 40% | [5] |
| This compound | 10 nM | Equivalent to Bortezomib | No significant reduction | [5] |
Table 2: Off-Target Serine Protease Inhibition
| Serine Protease | Bortezomib IC50 | This compound IC50 | Reference |
| HtrA2/Omi | 3 nM | >10 µM | [5] |
| Cathepsin G | Near equivalent to proteasome | No significant inhibition | [7] |
| Cathepsin A | Near equivalent to proteasome | No significant inhibition | [7] |
| Chymase | Near equivalent to proteasome | No significant inhibition | [7] |
Table 3: Effect of Metformin on this compound-Induced Cardiotoxicity in Aged Mice (Four-Dose Protocol)
| Treatment Group | Change in Fractional Shortening (%) | Key Molecular Changes | Reference |
| This compound | Pronounced decrease | Increased Bip expression, decreased AMPKα phosphorylation | [2][3] |
| This compound + Metformin | Maintained cardiac function | Partially decreased Bip expression, induced AMPKα phosphorylation, enhanced autophagy | [2][3] |
Key Experimental Protocols
1. In Vitro Neurotoxicity Assay
-
Cell Line: Differentiated SH-SY5Y human neuroblastoma cells.
-
Differentiation: Cells are cultured in the presence of retinoic acid for 5 days, followed by exposure to brain-derived neurotrophic factor (BDNF) for 3 days.
-
Treatment: Differentiated cells are treated with this compound, Bortezomib, or vehicle control for 24-72 hours.
-
Analysis:
-
Cells are fixed and stained.
-
Neurite length per cell is quantified using imaging software to assess neurodegeneration.
-
Cell viability is assessed using standard assays (e.g., MTT).
-
Proteasome activity is measured to ensure equivalent inhibition between compounds.
-
2. Murine Model of this compound-Induced Cardiotoxicity
-
Animal Model: C57BL/6 male mice (young adult or aged).
-
Treatment Groups:
-
Vehicle control (saline)
-
This compound
-
Metformin
-
This compound + Metformin
-
-
Dosing Regimens (Examples):
-
Two-dose protocol: this compound administered for two consecutive days.
-
Four-dose protocol: this compound administered every other day for four doses.
-
-
Assessments:
-
Cardiac Function: Echocardiography is performed to measure parameters like fractional shortening and ejection fraction.
-
Molecular Analysis: At the end of the study, heart tissue and peripheral blood mononuclear cells (PBMCs) are collected for:
-
Measurement of proteasome activity.
-
Western blot analysis of key signaling proteins (e.g., phosphorylated and total AMPKα, Bip, LC3B).
-
Analysis of oxidative stress markers.
-
-
3. Preparation and Evaluation of Albumin-Coated this compound Nanocrystals (Alb-CFZ-NC)
-
Preparation:
-
A solution of this compound and a stabilizer (e.g., Pluronic F127) in an organic solvent is prepared.
-
This solution is added to an aqueous phase under controlled conditions (e.g., temperature, stirring) to induce nanocrystal formation.
-
Probe sonication is used to reduce particle size.
-
The nanocrystal suspension is incubated with human serum albumin (HSA) to form the albumin coating.
-
The final Alb-CFZ-NCs are purified and lyophilized.
-
-
Characterization:
-
Particle size and surface charge are measured using dynamic light scattering and zeta potential analysis.
-
Drug content is determined.
-
-
In Vitro Evaluation:
-
Metabolic stability of this compound in the formulation is assessed.
-
Cytotoxicity is evaluated in relevant cancer cell lines.
-
Cellular uptake of the nanoparticles is quantified.
-
-
In Vivo Evaluation:
-
Pharmacokinetic and biodistribution studies are performed in tumor-bearing mice.
-
Anti-tumor efficacy is assessed by measuring tumor volume and survival.
-
Visualizations
Caption: this compound-induced cardiotoxicity signaling pathway and the protective role of Metformin.
Caption: Workflow for assessing this compound-induced cardiotoxicity and Metformin's effect.
Caption: Logical relationship of off-target effects between this compound and Bortezomib.
References
- 1. Off-target effects of this compound that cause cardiotoxicity | Blood | American Society of Hematology [ashpublications.org]
- 2. Elucidating this compound’s Induced Cardiotoxicity in an In Vivo Model of Aging: Prophylactic Potential of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating this compound's Induced Cardiotoxicity in an In Vivo Model of Aging: Prophylactic Potential of Metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ascopubs.org [ascopubs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound demonstrates broad anti-tumor activity in pre-clinical non-small cell and small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Polymer Micelle and Nanocrystal Formulations for the Proteasome Inhibitor Drug this compound: Pharmacokinetic and Pharmacodynamic Studies in Human Lung and Breast Cancer Models | Zendy [zendy.io]
- 10. researchgate.net [researchgate.net]
- 11. Size optimization of this compound nanocrystals for systemic delivery to solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. snu.elsevierpure.com [snu.elsevierpure.com]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Emerging role of this compound in treatment of relapsed and refractory lymphoid neoplasms and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. From clinical trials to clinical practice: single-agent this compound adverse events and their management in patients with relapsed and/or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound: a novel second-generation proteasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-dose this compound achieves superior anti-tumor activity over low-dose and recaptures response in relapsed/refractory multiple myeloma resistant to lowdose this compound by co-inhibiting the β2 and β1 subunits of the proteasome complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reference.medscape.com [reference.medscape.com]
- 19. This compound Treatment Causes Molecular and Functional Alterations of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Technical Support Center: Optimizing Carfilzomib Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carfilzomib in in vivo animal models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice?
A typical starting dose for this compound in mice ranges from 3 mg/kg to 8 mg/kg.[1][2][3][4][5][6] The optimal dose can vary depending on the mouse strain, tumor model, and formulation used. It is crucial to perform a dose-finding study to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific experimental setup.
Q2: What are the common administration routes for this compound in mice?
The most common administration routes for this compound in mice are intravenous (i.v.) and intraperitoneal (i.p.) injection.[2][3][7][8] The choice of administration route can impact the pharmacokinetic profile and efficacy of the drug.
Q3: How should this compound be formulated for in vivo studies?
Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo administration.[2][9] A common formulation involves dissolving this compound in a vehicle containing a solubilizing agent such as sulfobutylether-β-cyclodextrin (Captisol®).[10][11] The commercially available formulation, Kyprolis®, contains this compound with sulfobutylether beta-cyclodextrin, citric acid, and sodium hydroxide to adjust the pH to around 3.5.[11] Alternative formulations, such as polymeric micelles and nanocrystals, have also been explored to improve stability and delivery.[1][2][10]
Q4: What is a typical dosing schedule for this compound in mice?
A common dosing schedule for this compound in mice is twice weekly on consecutive or non-consecutive days for several weeks.[2][3][5][10] Some studies have also investigated once-weekly dosing.[12] The optimal schedule depends on the research question and the tolerability of the dose.
Q5: What are the known toxicities of this compound in animal models?
The most significant toxicity associated with this compound is cardiotoxicity.[13][14][15] Researchers should closely monitor animals for any signs of cardiac distress. Other potential toxicities include renal toxicity and general signs of distress such as weight loss.[14]
Q6: How can I monitor the efficacy of this compound in my animal model?
Efficacy can be monitored by measuring tumor volume, monitoring tumor biomarkers, and assessing overall survival.[3][16] In models of multiple myeloma, human immunoglobulin G (hIgG) levels can be measured as a surrogate for tumor burden.[3] Inhibition of the proteasome, the target of this compound, can also be assessed in tumor tissue or peripheral blood mononuclear cells (PBMCs).[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor drug solubility/precipitation | Improper formulation | Ensure this compound is fully dissolved in the appropriate vehicle. The use of a solubilizing agent like Captisol® is often necessary.[10][11] The pH of the formulation should also be optimized, typically around 3.5.[11] |
| High toxicity/animal mortality | Dose is too high | Reduce the dose of this compound. Perform a maximum tolerated dose (MTD) study to determine a safe and effective dose for your specific animal model.[10] Consider alternative dosing schedules, such as less frequent administration. |
| Lack of efficacy | Suboptimal dose or schedule, Poor drug delivery to the tumor, Drug resistance | Increase the dose of this compound, if tolerated. Optimize the dosing schedule.[17] Consider alternative formulations (e.g., nanoparticles) that may improve tumor penetration.[9][18] Investigate potential mechanisms of resistance in your tumor model. |
| Cardiotoxicity | Known side effect of this compound | Monitor cardiac function using methods like echocardiography.[13] Consider co-administration of cardioprotective agents, such as metformin, which has shown prophylactic potential in preclinical models.[13] |
| Inconsistent results between animals | Variation in drug administration, Animal health status | Ensure accurate and consistent drug administration for all animals. Closely monitor the health of the animals throughout the experiment. |
Quantitative Data Summary
Table 1: Example this compound Dosages and Schedules in Mouse Models
| Mouse Model | This compound Dose | Administration Route | Dosing Schedule | Formulation | Reference |
| Human Lung Cancer Xenograft (H460) | 3 or 6 mg/kg | i.v. | Two consecutive days/week for 3 weeks | Polymeric micelle or Cyclodextrin-based | [5] |
| Multiple Myeloma Xenograft (MM1.S) | 4 mg/kg | i.v. | Twice a week for 5 injections | Polymeric micelle or Cyclodextrin-based | [2] |
| Multiple Myeloma Xenograft (LAGk-1A) | 3 mg/kg | i.v. | Twice weekly | 10% Captisol | [3] |
| Orthotopic 4T1 Breast Cancer | 3 mg/kg | i.v. | Two consecutive days/week for 2 weeks | Nanocrystal or Cyclodextrin-based | [10] |
| Mantle Cell Lymphoma (Mino) | 5 mg/kg | i.v. | Twice weekly for five weeks | 10% Captisol | [7] |
| Metastatic Amorphous Thyroid Tumor | 6 mg/kg | i.p. | Three times a week for three weeks | 10% Captisol | [7] |
Table 2: Pharmacokinetic Parameters of this compound Formulations in ICR Mice (3 mg/kg, i.v.)
| Parameter | CFZ-PM (Polymeric Micelle) | CFZ-CD (Cyclodextrin-based) | Reference |
| AUC (μg*h/mL) | 0.23 ± 0.04 | 0.17 ± 0.02 | [5] |
| Cmax (μg/mL) | 0.82 ± 0.15 | 0.65 ± 0.11 | [5] |
| t1/2 (h) | 2.8 ± 0.5 | 2.5 ± 0.4 | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation with Cyclodextrin
-
Materials: this compound powder, Captisol® (sulfobutylether-β-cyclodextrin), 10 mM citrate buffer (pH 3.5).
-
Procedure:
-
Prepare a 10% (w/v) solution of Captisol® in 10 mM citrate buffer (pH 3.5).
-
Weigh the required amount of this compound powder.
-
Add the this compound powder to the Captisol® solution.
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Sterile filter the final solution through a 0.22 µm filter before administration.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or SCID) are typically used for xenograft studies.
-
Tumor Cell Implantation:
-
Harvest tumor cells from culture.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the tumor cell suspension into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-150 mm³).
-
Measure tumor dimensions with calipers regularly (e.g., twice a week).
-
Calculate tumor volume using the formula: Volume = 0.5 × (short diameter)² × (long diameter).
-
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Administer the prepared this compound formulation or vehicle control according to the determined dose and schedule.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint:
-
Continue treatment for the planned duration or until tumors in the control group reach a predetermined size.
-
Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Visualizations
Caption: this compound's mechanism of action involves irreversible inhibition of the 26S proteasome.
Caption: A typical workflow for an in vivo this compound efficacy study in a xenograft mouse model.
Caption: A logical flowchart for troubleshooting common issues in this compound in vivo studies.
References
- 1. Polymer micelle formulation for the proteasome inhibitor drug this compound: Anticancer efficacy and pharmacokinetic studies in mice | PLOS One [journals.plos.org]
- 2. Polymeric micelles loaded with this compound increase tolerability in a humanized bone marrow-like scaffold mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Myeloma Effects of this compound with Cyclophosphamide (CY) or Bendamustine (Ben). | Blood | American Society of Hematology [ashpublications.org]
- 4. mdpi.com [mdpi.com]
- 5. Polymer micelle formulation for the proteasome inhibitor drug this compound: Anticancer efficacy and pharmacokinetic studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | PR-171 | proteasome inhibitor | TargetMol [targetmol.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Size optimization of this compound nanocrystals for systemic delivery to solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US10098890B2 - Stable this compound formulations - Google Patents [patents.google.com]
- 12. kyprolis-hcp.com [kyprolis-hcp.com]
- 13. Elucidating this compound’s Induced Cardiotoxicity in an In Vivo Model of Aging: Prophylactic Potential of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ashpublications.org [ashpublications.org]
- 16. The epoxyketone-based proteasome inhibitors this compound and orally bioavailable oprozomib have anti-resorptive and bone-anabolic activity in addition to anti-myeloma effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evolution of this compound dose and schedule in patients with multiple myeloma: a historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liposomal this compound nanoparticles effectively target multiple myeloma cells and demonstrate enhanced efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Carfilzomib-Induced Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carfilzomib in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed toxicities of this compound in animal models?
A1: The most significant and frequently reported toxicity associated with this compound administration in animal models is cardiotoxicity.[1][2][3] Other notable toxicities include renal toxicity, hematological effects, and vascular toxicity.[4][5][6]
Q2: Which animal models are typically used to study this compound-induced toxicity?
A2: Common animal models include C57BL/6J mice (both young and aged) and Wistar albino rats.[1][2][3] Aged mice are particularly relevant as multiple myeloma, the primary indication for this compound, is more prevalent in the elderly.[1][7]
Q3: What is the proposed mechanism of this compound-induced cardiotoxicity?
A3: this compound-induced cardiotoxicity is believed to be an off-target effect, not directly related to its proteasome inhibition.[2] The mechanism involves the modulation of the autophagy pathway, specifically through the inactivation of AMP-activated protein kinase α (AMPKα) and upregulation of protein phosphatase 2A (PP2A) activity.[1][2][8] This leads to impaired myocardial autophagy. Additionally, increased oxidative stress and inflammatory responses are contributing factors.[2][3]
Q4: Are there any known strategies to mitigate this compound-induced cardiotoxicity in animal models?
A4: Yes, several agents have been investigated for their cardioprotective effects. Co-administration of metformin has been shown to reverse this compound-induced cardiotoxicity in mice by activating AMPKα and promoting autophagy.[1][8] Other agents like zingerone and dexrazoxane have also demonstrated protective effects by attenuating oxidative stress and inflammation.[3][6]
Q5: What are the manifestations of this compound-induced renal toxicity?
A5: this compound-associated renal toxicity can manifest as acute kidney injury (AKI), thrombotic microangiopathy (TMA), and albuminuria.[5] The underlying pathophysiology is not fully understood but may involve endothelial dysfunction and prerenal insults.[5]
Troubleshooting Guides
Issue 1: Unexpected level of cardiotoxicity observed at standard doses.
Possible Cause:
-
Animal Strain/Age: Different mouse or rat strains may exhibit varying sensitivities to this compound. Aged animals are more susceptible to cardiotoxicity.[1]
-
Dosing Regimen: The dose and frequency of administration can significantly impact the severity of cardiotoxicity.[2]
-
Underlying Health Status: Pre-existing cardiac conditions in the animals can exacerbate this compound's cardiotoxic effects.
Troubleshooting Steps:
-
Review Animal Model: Confirm that the chosen animal strain and age are appropriate for the study and compare with established models in the literature.
-
Adjust Dosing: Consider a dose-response study to determine the optimal dose with an acceptable toxicity profile for your specific model.
-
Health Screening: Ensure animals are healthy and free of underlying cardiovascular issues before initiating the experiment.
-
Consider Prophylactic Co-treatment: If high doses of this compound are necessary, co-administration with a cardioprotective agent like metformin could be explored.[1]
Issue 2: Difficulty in assessing cardiotoxicity non-invasively.
Possible Cause:
-
Inadequate Monitoring Techniques: Reliance solely on terminal endpoints may not provide a complete picture of cardiac function over time.
Troubleshooting Steps:
-
Echocardiography: Utilize serial echocardiography to non-invasively assess cardiac function throughout the study. Key parameters to measure include fractional shortening (%FS) and ejection fraction (%EF).[1]
-
Biomarkers: Monitor cardiac biomarkers in blood samples, such as troponins, creatine kinase (CK), and lactate dehydrogenase (LDH).[4][6]
Issue 3: High variability in toxicity data between animals.
Possible Cause:
-
Inconsistent Drug Administration: Variations in injection technique (e.g., intraperitoneal vs. intravenous) or formulation can lead to inconsistent drug exposure.
-
Animal Handling Stress: Stress from handling and procedures can influence physiological responses and contribute to variability.
Troubleshooting Steps:
-
Standardize Administration: Ensure consistent and accurate drug administration by trained personnel.
-
Acclimatization and Handling: Allow for an adequate acclimatization period and handle animals consistently and gently to minimize stress.
-
Increase Sample Size: A larger sample size can help to account for biological variability.
Quantitative Data Summary
Table 1: this compound Dosing and Cardiotoxicity in Murine Models
| Animal Model | This compound Dose | Dosing Schedule | Observed Cardiotoxicity | Reference |
| Young Adult C57BL/6J Mice | 8 mg/kg | 4 doses, every other day | Decreased fractional shortening | [2] |
| Aged C57BL/6J Mice | 8 mg/kg | 2 daily doses | Mild cardiotoxicity, decreased AMPKα phosphorylation | [1] |
| Aged C57BL/6J Mice | 8 mg/kg | 4 doses, every other day | Pronounced cardiomyopathy | [1] |
Table 2: Protective Effects of Co-therapies on this compound-Induced Cardiotoxicity in Rats
| Animal Model | This compound Dose | Co-therapy and Dose | Key Protective Effects | Reference |
| Wistar Albino Rats | 4 mg/kg (6 doses) | Zingerone (50 & 100 mg/kg, oral) | Enhanced antioxidant properties (GSH, CAT, SOD), reduced inflammatory cytokines (IL-1β, IL-6, TNFα) | [3] |
| Wistar Albino Rats | 4 mg/kg (twice weekly) | Dexrazoxane (20 & 40 mg/kg, i.p.) | Reversed changes in hematological and cardiac enzyme markers, attenuated oxidative stress | [6] |
Experimental Protocols
Protocol 1: Induction and Mitigation of this compound Cardiotoxicity in Aged Mice
1. Animal Model:
-
Aged (17-18 months old) male C57BL/6J mice.[1]
2. Drug Regimens:
-
Control: 0.9% NaCl intraperitoneally (i.p.).
-
This compound (Cfz): 8 mg/kg, i.p.
-
Metformin (Met): 140 mg/kg, by oral gavage.
-
Cfz + Met: Co-administration of this compound and metformin at the above doses.
3. Dosing Schedules:
-
Two-Dose Protocol: Daily administration for 2 days.
-
Four-Dose Protocol: Administration on alternate days for 6 days.
4. Assessment of Cardiotoxicity:
-
Echocardiography: Perform echocardiography at baseline and at the end of the treatment period to measure left ventricular function (e.g., fractional shortening).
-
Molecular Analysis: At the end of the experiment, euthanize animals and collect heart tissue for molecular analyses, including:
-
Western blotting to assess the phosphorylation status of AMPKα and expression of proteins involved in autophagy (e.g., LC3B) and unfolded protein response (e.g., Bip).[1]
-
Measurement of proteasomal activity.
-
Assessment of oxidative stress markers.
-
5. Statistical Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
Visualizations
Caption: Proposed mechanism of this compound-induced cardiotoxicity and the protective effect of metformin.
Caption: General experimental workflow for studying this compound-induced toxicity and mitigation in animal models.
References
- 1. Elucidating this compound’s Induced Cardiotoxicity in an In Vivo Model of Aging: Prophylactic Potential of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Zingerone Attenuates this compound-Induced Cardiotoxicity in Rats through Oxidative Stress and Inflammatory Cytokine Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound-associated renal toxicity is common and unpredictable: a comprehensive analysis of 114 multiple myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced cardiotoxicity mitigated by dexrazoxane through inhibition of hypertrophic gene expression and oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ashpublications.org [ashpublications.org]
Technical Support Center: Enhancing Carfilzomib Delivery to Solid Tumors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance Carfilzomib (CFZ) delivery to solid tumors.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing this compound delivery to solid tumors necessary?
This compound, a potent second-generation proteasome inhibitor, has shown limited efficacy against solid tumors in clinical trials.[1][2] This is primarily due to its short half-life, poor tumor distribution, metabolic instability, and low aqueous solubility.[3][4][5][6] Nanoparticle-based delivery systems and combination therapies are being explored to overcome these limitations and improve the therapeutic index of this compound for solid tumor applications.[2][7]
Q2: What are the most common nanoparticle-based strategies for this compound delivery?
Several nanoparticle formulations have been investigated to improve this compound delivery, including:
-
Nanocrystals: These formulations, often coated with albumin, can improve the metabolic stability and in vivo antitumor efficacy of this compound.[1] Optimizing the nanocrystal size is critical for enhancing tumor accumulation and reducing uptake by the reticuloendothelial system (RES).[3][5][8]
-
Liposomes: Liposomal encapsulation of this compound can enhance its therapeutic efficacy by increasing tumoral drug accumulation while decreasing systemic toxicity.[8][9][10]
-
Polymeric Nanoparticles: This category includes various polymer-based systems:
-
Quinic Acid-Conjugated Nanoparticles: These target selectins that are upregulated in peritumoral vasculature.[4]
-
Ternary Polypeptide Nanoparticles (tPNPs): These self-assembling nanoparticles can improve this compound's stability, solubility, and efficacy, particularly in drug-resistant cancer cells.[6][11][12]
-
PLGA Nanoparticles: Poly(lactic-co-glycolic acid) nanoparticles are another common vehicle for this compound delivery.[4]
-
Q3: What are the key signaling pathways affected by enhanced this compound delivery?
This compound's primary mechanism of action is the inhibition of the 26S proteasome, which leads to the accumulation of ubiquitinated proteins and induces apoptosis in cancer cells. Enhanced delivery to solid tumors can potentiate this effect and modulate several key signaling pathways, including:
-
Extrinsic Apoptosis Pathway: this compound can upregulate the expression of death receptor 5 (DR5), leading to the activation of the extrinsic apoptosis pathway.[13]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins due to proteasome inhibition triggers significant ER stress, leading to the unfolded protein response (UPR) and apoptosis.[14][15]
-
JNK/p38 MAPK Signaling: this compound can activate the JNK/p38 MAPK signaling pathway, which is involved in apoptosis induction.[14]
-
STAT1/COX-2/iNOS Pathway: Inhibition of this pathway by this compound can suppress proliferation and induce apoptosis in multiple myeloma cells, a mechanism that may be relevant in solid tumors as well.[16]
Troubleshooting Guides
Nanoparticle Formulation & Characterization
Q: My nanoparticles are aggregating during formulation or storage. How can I prevent this?
A: Nanoparticle aggregation is a common issue that can affect the stability, efficacy, and safety of your formulation. Here are several strategies to prevent it:
-
Optimize Surface Charge: Ensure sufficient electrostatic repulsion between particles by modifying the surface charge. A zeta potential of ±30 mV is generally considered stable.
-
Use Stabilizers: Incorporate steric stabilizers like polyethylene glycol (PEG) or surfactants (e.g., Pluronic F68, Polysorbate 80) into your formulation.[4]
-
Control pH and Ionic Strength: Maintain a stable pH and use a suitable buffer, as changes in these parameters can affect surface charge and lead to aggregation.[4]
-
Lyophilization with Cryoprotectants: For long-term storage, lyophilization (freeze-drying) is often used. However, the freezing process can induce aggregation. The use of cryoprotectants like sucrose or trehalose can shield nanoparticles and prevent aggregation during lyophilization.[3][8]
-
Storage Conditions: Store nanoparticle suspensions at appropriate temperatures (e.g., 4°C) and avoid freeze-thaw cycles if not lyophilized.
Q: I am experiencing low drug loading and/or encapsulation efficiency with this compound. What can I do to improve it?
A: Low drug loading can be a significant challenge, especially with hydrophobic drugs like this compound. Consider the following approaches:
-
Optimize the Formulation Method: The choice of nanoparticle preparation technique can significantly impact drug loading. For instance, nanoprecipitation and emulsion-based methods are commonly used, and their parameters (e.g., solvent/antisolvent ratio, stirring speed) should be optimized.
-
Polymer/Lipid Composition: The type and molecular weight of the polymer or the lipid composition of liposomes can influence the encapsulation of hydrophobic drugs. Experiment with different materials to find the best fit for this compound.
-
Drug-Polymer/Lipid Ratio: Vary the initial ratio of this compound to the polymer or lipid. Increasing the drug concentration may not always lead to higher loading and can sometimes result in drug precipitation.
-
Use of Ion-Pairing Agents: For techniques like flash nanoprecipitation, incorporating hydrophobic ion-pairing agents can create more hydrophobic drug salts that precipitate more efficiently with the polymer.[10]
-
Hydrophobic Core Environment: For co-delivery systems, the presence of another hydrophobic drug can create a more favorable core environment, enhancing the encapsulation of this compound.[10]
In Vitro & In Vivo Experiments
Q: My this compound-loaded nanoparticles show good cytotoxicity in vitro, but poor antitumor efficacy in vivo. What could be the reason?
A: This discrepancy between in vitro and in vivo results is a common hurdle in nanomedicine development. Several factors could be at play:
-
Premature Drug Release: The nanoparticle formulation may not be stable enough in the bloodstream, leading to the rapid release of this compound before it reaches the tumor. Analyze the drug release profile in biorelevant media (e.g., plasma-containing buffer).[17]
-
Reticuloendothelial System (RES) Uptake: Large or opsonized nanoparticles can be rapidly cleared from circulation by the RES (liver and spleen), reducing their accumulation in the tumor.[3][8] Optimizing particle size to be below 200 nm and using PEGylation can help evade RES clearance.
-
Poor Tumor Penetration: Even if nanoparticles accumulate at the tumor site via the enhanced permeability and retention (EPR) effect, they may not penetrate deep into the tumor tissue to reach all cancer cells. Smaller nanoparticles generally exhibit better tumor penetration.
-
Delayed Drug Release at the Tumor Site: The nanoparticle design may not allow for efficient drug release within the tumor microenvironment. Consider incorporating stimuli-responsive elements (e.g., pH-sensitive linkers) to trigger drug release specifically in the acidic tumor environment.[12]
-
Inadequate Proteasomal Inhibition in the Tumor: The amount of active drug released from the nanoparticles in the tumor may be insufficient to achieve the required level of proteasome inhibition.[17] It is crucial to measure proteasome activity in excised tumor tissues.
Q: How can I ensure the reproducibility of my nanoparticle synthesis?
A: Reproducibility is critical for the translation of nanomedicines. Here are some key considerations:
-
Standardize Protocols: Meticulously document all experimental parameters, including reagent concentrations, volumes, temperatures, stirring speeds, and incubation times.
-
Characterize Raw Materials: The purity and source of raw materials (polymers, lipids, surfactants) can significantly impact the final nanoparticle characteristics. Be aware of batch-to-batch variability of commercial reagents.[18]
-
Control Critical Process Parameters: Identify and control the critical parameters of your synthesis method. For example, in nanoprecipitation, the mixing rate and solvent/antisolvent ratio are crucial.
-
Thorough Characterization: Consistently characterize each batch of nanoparticles for size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.
-
Scale-Up Considerations: Be aware that scaling up the synthesis from a lab to a larger scale can introduce new challenges and may require re-optimization of the process parameters.[1][5][6]
Data Summary Tables
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Nanoparticle Type | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Nanocrystals | ||||||
| NC325 | 325.7 ± 27.3 | 0.195 ± 0.06 | - | - | - | [19] |
| NC168 | 168.1 ± 20.4 | 0.187 ± 0.04 | - | - | - | [8] |
| Quinic Acid-Conjugated NP | 248.3 ± 18.7 | 0.19 ± 0.07 | - | - | - | [17] |
| Ternary Polypeptide NP | ||||||
| CFZ/PLL-tPNP | ~50 | < 0.2 | - | 11.44 | 95.3 | [12] |
| CFZ/PLH-tPNP | ~50 | < 0.2 | - | 9.80 | 91.0 | [12] |
| CFZ/PEI-tPNP | ~50 | < 0.2 | - | 8.95 | 80.3 | [12] |
| HSA Nanoparticles | ||||||
| CFZ/HSA NPs | 114.5 ± 0.6 | 0.144 ± 0.007 | -23.00 ± 0.70 | 9.4 ± 0.1 | 95.6 ± 2.1 | [20][21] |
| CFZ/PTX/HSA NPs | 105.3 ± 0.6 | 0.167 ± 0.008 | -21.3 ± 0.70 | 9.1 ± 0.4 (CFZ) | 92.7 ± 2.6 (CFZ) | [20] |
Table 2: In Vitro Cytotoxicity of this compound Formulations (IC50 Values)
| Cell Line | Formulation | IC50 (µM) | Reference |
| DLD-1 (CFZ-resistant) | Free CFZ | > 100 | [6] |
| CFZ/PLL-tPNP | 3.9 ± 0.2 | [6] | |
| CFZ/PLH-tPNP | 7.0 ± 0.5 | [6] | |
| CFZ/PEI-tPNP | > 14 | [6] |
Experimental Protocols
Protocol 1: Preparation of Albumin-Coated this compound Nanocrystals (CFZ-NCs)
This protocol is adapted from Park et al., J Control Release, 2022.[1]
-
Film Formation: Dissolve 6 mg of this compound and 48 mg of Pluronic F127 in 4 mL of a 3:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator for 15 minutes at 40°C to form a thin, dry film on the flask wall.
-
Hydration: Hydrate the film with 6 mL of deionized water under water bath sonication to detach the film.
-
Probe Sonication: Sonicate the retrieved film suspension in an ice bath using a probe sonicator for 5 minutes at 40% amplitude with 4:2 second on:off cycles.
-
Albumin Coating: The specifics of the albumin coating process, including the concentration and incubation time, should be optimized based on the desired final particle characteristics.
Protocol 2: Preparation of Quinic Acid-Conjugated this compound Nanoparticles (CFZ@QANP)
This protocol is a modification of the method described by Lee et al., J Pharm Sci, 2020.[17]
-
Core Nanoparticle Formation:
-
Dissolve 20 mg of PLGA and 2 mg of this compound in 1 mL of dichloromethane (DCM).
-
Homogenize this organic phase in 4 mL of a 5% polyvinyl alcohol (PVA) solution using probe sonication for 2 minutes.
-
Add the resulting emulsion to 20 mL of deionized water and stir overnight to evaporate the DCM.
-
Collect the this compound-loaded PLGA nanoparticles (CFZ@NP) by ultracentrifugation at 34,000 g.
-
-
Polydopamine Coating:
-
Resuspend the CFZ@NP in 2 mL of Tris buffer (10 mM, pH 8.5).
-
Add a two-fold excess (w/w) of dopamine and incubate for 3 hours to form a polydopamine coating (CFZ@NP-pD).
-
-
Quinic Acid Conjugation:
-
The specific method for conjugating the quinic acid derivative to the polydopamine surface will depend on the chemistry of the derivative used. This typically involves Michael addition or Schiff base formation.
-
Protocol 3: Preparation of Ternary Polypeptide Nanoparticles (tPNPs)
This protocol is based on the work of Agbana et al., Pharm Res, 2020.[3][4]
-
Inclusion Complex Formation: Entrap this compound in the cavity of heptakis(6-amino-6-deoxy)-β-cyclodextrin (HaβCD) through hydrophobic interactions. The molar ratio of CFZ to HaβCD should be optimized.
-
Polyion Complex Formation: Mix the CFZ-HaβCD inclusion complexes with an azido-poly(ethylene glycol)-block-poly(L-glutamic acid sodium salt) (N3-PEG-PLE) solution. The ionic interactions between the positively charged HaβCD and the negatively charged PEG-PLE will lead to the self-assembly of polyion complex nanoparticles.
-
Surface Modification (Optional): The nanoparticles can be further modified with fluorescent dyes for imaging or targeting ligands like antibodies (e.g., EpCAM) for active targeting.
Visualizations
Caption: Signaling pathways activated by this compound in solid tumor cells.
Caption: Troubleshooting workflow for poor in vivo efficacy of this compound nanoparticles.
References
- 1. scale up of nanomedicines | PPTX [slideshare.net]
- 2. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. quora.com [quora.com]
- 5. Nanomedicine Scale-up Technologies: Feasibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. "this compound-Loaded Ternary Polypeptide Nanoparticles Stabilized by Pol" by Preye Mike Agbana, Ji Eun Park et al. [uknowledge.uky.edu]
- 12. This compound-Loaded Ternary Polypeptide Nanoparticles Stabilized by Polycationic Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The novel proteasome inhibitor this compound activates and enhances extrinsic apoptosis involving stabilization of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. This compound inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound delivery by quinic acid-conjugated nanoparticles: Discrepancy between tumoral drug accumulation and anticancer efficacy in a murine 4T1 orthotopic breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Size optimization of this compound nanocrystals for systemic delivery to solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. This compound and Paclitaxel Co-Loaded Protein Nanoparticles an Effective Therapy Against Pancreatic Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Role of Efflux Pumps in Carfilzomib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of efflux pumps in Carfilzomib resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced sensitivity to this compound in our cancer cell line. Could efflux pumps be responsible?
A1: Yes, overexpression of efflux pumps is a known mechanism of resistance to this compound.[1][2][3][4][5] The ATP-binding cassette (ABC) transporter ABCB1, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), has been identified as a primary efflux pump responsible for this compound resistance.[1][2][6] ABCB1 actively transports this compound out of the cell, reducing its intracellular concentration and thereby diminishing its proteasome-inhibiting activity.[1][2]
Q2: Which specific efflux pumps have been implicated in this compound resistance?
A2: The most significantly and consistently implicated efflux pump in this compound resistance is ABCB1 (P-gp/MDR1).[1][2][6] Studies have shown that overexpression of ABCB1 is a major factor in acquired resistance to this compound in multiple myeloma and other cancer cell lines.[1][4] While other ABC transporters like ABCC1 (MRP1) and ABCG2 (BCRP) are known to confer resistance to various drugs, current evidence strongly points to ABCB1 as the key player in this compound efflux.[1]
Q3: How can we experimentally confirm that efflux pumps are causing this compound resistance in our cell line?
A3: You can employ a combination of functional and expression-based assays:
-
Functional Assays: Use efflux pump inhibitors to see if you can restore sensitivity to this compound. For example, co-incubation of your resistant cells with a known ABCB1 inhibitor, such as verapamil, nelfinavir, or lopinavir, along with this compound should increase the cytotoxic effect of this compound if ABCB1 is the cause of resistance.[1][2][4]
-
Dye Accumulation Assays: Measure the efflux activity directly using fluorescent substrates of ABCB1 like Rhodamine 123 or DiOC2(3).[7][8] Resistant cells overexpressing ABCB1 will show lower intracellular fluorescence compared to sensitive parental cells, and this can be reversed by efflux pump inhibitors.
-
Expression Analysis: Quantify the expression levels of ABCB1 at the protein and mRNA levels. Western blotting can be used to detect the protein levels of ABCB1.[9][10]
Q4: Our cells are showing increased expression of ABCB1. What is the expected impact on this compound's IC50 value?
A4: A significant increase in the IC50 value for this compound is expected with the overexpression of ABCB1. For instance, in one study, this compound-resistant multiple myeloma cell lines with ABCB1 overexpression showed a 20- to 40-fold decrease in the IC50 for this compound when treated with the ABCB1 inhibitors nelfinavir or lopinavir.[1] Another study developing this compound-resistant non-small cell lung cancer cell lines observed IC50 value increases of 2.5-fold to 122-fold compared to parental lines.[11]
Q5: We are having trouble with our Rhodamine 123 efflux assay. The fluorescence signal is weak and inconsistent. What could be the issue?
A5: Several factors could contribute to weak or inconsistent signals in a Rhodamine 123 efflux assay:
-
Cell Health and Density: Ensure your cells are healthy and in the logarithmic growth phase. The cell density should be optimized for your specific plate reader or flow cytometer.
-
Dye Concentration and Loading Time: The concentration of Rhodamine 123 and the incubation time for loading are critical. Titrate the dye concentration and loading time to achieve optimal intracellular fluorescence without causing cytotoxicity.[8]
-
Efflux Time: The duration of the efflux period is important. An initial time-course experiment is recommended to determine the optimal time point to measure the difference in fluorescence between your sensitive and resistant cells.[7]
-
Inhibitor Concentration: If using an inhibitor, ensure you are using an effective concentration that inhibits the pump but is not toxic to the cells.
-
Instrumentation Settings: Optimize the excitation and emission wavelengths and the gain settings on your fluorescence plate reader or flow cytometer.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, MTS) when testing this compound sensitivity.
-
Possible Cause: Variation in cell seeding density.
-
Troubleshooting Step: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before seeding.
-
-
Possible Cause: Incomplete dissolution of formazan crystals (in MTT assay).[12][13]
-
Troubleshooting Step: Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[14]
-
-
Possible Cause: Drug degradation.
-
Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Issue 2: High background or no signal in Western blot for ABCB1.
-
Possible Cause: Inefficient protein extraction of membrane proteins.
-
Troubleshooting Step: Use a lysis buffer specifically designed for membrane protein extraction, potentially including a crude membrane preparation step through ultracentrifugation.[15]
-
-
Possible Cause: Low protein expression.
-
Troubleshooting Step: Increase the amount of protein loaded onto the gel. Use a positive control cell line known to express high levels of ABCB1.
-
-
Possible Cause: Poor antibody performance.
-
Troubleshooting Step: Use an antibody validated for Western blotting of ABCB1. Optimize the primary and secondary antibody concentrations and incubation times.
-
Quantitative Data Summary
| Cell Line | Resistance to | Fold Increase in IC50 | Efflux Pump Overexpressed | Reference |
| AMO-CFZ | This compound | Not specified | ABCB1 | [1] |
| ARH-77-CFZ | This compound | Not specified | ABCB1 | [1] |
| A549-CFZ | This compound | 2.5 | ABCB1 (P-gp) | [11] |
| H520-CFZ | This compound | 122 | ABCB1 (P-gp) | [11] |
| Inhibitor | Target | Effect on this compound IC50 in Resistant Cells | Reference |
| Nelfinavir | ABCB1 | 20- to 40-fold decrease | [1] |
| Lopinavir | ABCB1 | 20- to 40-fold decrease | [1] |
| Verapamil | ABCB1 (P-gp) | Restored this compound sensitivity | [4] |
Experimental Protocols
Protocol 1: Cellular Viability (MTT) Assay to Determine this compound IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[12]
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for 72 hours.[16]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12][14]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: Measure the absorbance at 490 nm or 590 nm using a microplate reader.[13][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Rhodamine 123 Efflux Assay by Flow Cytometry
-
Cell Preparation: Harvest and wash cells, then resuspend them at a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS with 5% FBS).[17]
-
Inhibitor Pre-incubation (Optional): If testing an inhibitor, pre-incubate the cells with the inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 0.1 µg/mL and incubate for 30 minutes at 37°C in the dark.[17]
-
Washing: Wash the cells twice with ice-cold, dye-free buffer to remove extracellular Rhodamine 123.[18]
-
Efflux: Resuspend the cells in pre-warmed, dye-free buffer and incubate at 37°C for 1-2 hours to allow for efflux.[18]
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Cells with high efflux pump activity will show lower fluorescence.
Protocol 3: Western Blotting for ABCB1 Expression
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors.[10] For enhanced detection of membrane proteins, consider a crude membrane preparation by ultracentrifugation.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABCB1 (e.g., clone C219) overnight at 4°C.[9][19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.[10]
Visualizations
Caption: Mechanism of ABCB1-mediated this compound resistance.
Caption: Experimental workflow for a fluorescent dye efflux assay.
Caption: Logical workflow for troubleshooting this compound resistance.
References
- 1. This compound resistance due to ABCB1/MDR1 overexpression is overcome by nelfinavir and lopinavir in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound resistance due to ABCB1/MDR1 overexpression is overcome by nelfinavir and lopinavir in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. This compound: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Characterization of this compound-resistant non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4.3. MTT Assay [bio-protocol.org]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell viability assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Carfilzomib versus Bortezomib in Preclinical Models of Multiple Myeloma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two key proteasome inhibitors, carfilzomib and bortezomib, in the context of multiple myeloma (MM). The information presented is based on experimental data from various preclinical studies, offering insights into their respective mechanisms of action, efficacy, and cellular effects.
At a Glance: Key Differences in Preclinical Models
| Feature | This compound | Bortezomib |
| Mechanism of Action | Irreversible inhibitor of the chymotrypsin-like activity of the proteasome.[1][2] | Reversible inhibitor of the chymotrypsin-like activity of the proteasome.[1][2] |
| Potency | Generally demonstrates greater potency in inducing apoptosis and inhibiting cell proliferation in MM cell lines.[1][3] | Effective, but in some preclinical models, less potent than this compound.[1][3] |
| Activity in Resistant Models | Shows activity against bortezomib-resistant MM cell lines.[1][2] | Resistance can develop, limiting its long-term efficacy in some models.[4] |
| Off-Target Effects | Preclinical studies suggest minimal off-target activity against non-proteasomal proteases.[5] | Has been shown to have some off-target activity against other proteases.[5] |
| Bone Metabolism | Preclinical evidence suggests it can reduce bone resorption and enhance bone formation.[6][7] | Also shows beneficial effects on bone metabolism in preclinical models.[6] |
In Vitro Efficacy: A Head-to-Head Comparison
The following tables summarize the quantitative data on the in vitro efficacy of this compound and bortezomib in various multiple myeloma cell lines.
Table 1: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Cell Line | This compound IC50 (nM) | Bortezomib IC50 (nM) | Reference |
| ANBL-6 | Statistically significant decrease in viable cells compared to bortezomib | - | [1] |
| KAS-6/1 | Statistically significant decrease in viable cells compared to bortezomib | - | [1] |
| H929 | Statistically significant decrease in viable cells compared to bortezomib | - | [1] |
| RPMI 8226 | Statistically significant decrease in viable cells compared to bortezomib | - | [1] |
Note: Specific IC50 values were not consistently reported in a comparative format across the reviewed literature. The provided information reflects the reported trend of increased sensitivity of myeloma cell lines to this compound.
Table 2: Induction of Apoptosis - Caspase Activity
Activation of caspases is a hallmark of apoptosis. The data below shows the fold-increase in caspase activity induced by this compound relative to bortezomib in the ANBL-6 multiple myeloma cell line.
| Caspase | Fold Increase in Activity (this compound vs. Bortezomib) | Reference |
| Caspase-3 | 1.5-fold | [3] |
| Caspase-8 | 1.8-fold | [3] |
| Caspase-9 | 2.0-fold | [3] |
In Vivo Efficacy in Xenograft Models
Preclinical studies using mouse xenograft models of human multiple myeloma have demonstrated the in vivo antitumor activity of both this compound and bortezomib.
Table 3: Summary of In Vivo Findings
| In Vivo Model | Key Findings | Reference |
| Human MM Xenograft | This compound demonstrated the ability to inhibit tumor growth and prolong survival in mice. | [8] |
| Disseminated MM Models | This compound and its oral analog oprozomib decreased tumor burden and prevented bone loss. | [7] |
| Bortezomib-Resistant Models | This compound has shown efficacy in preclinical models of bortezomib resistance. | [1][2] |
Mechanistic Insights: Signaling Pathways
The antitumor effects of both this compound and bortezomib are primarily mediated through the inhibition of the proteasome, leading to the accumulation of ubiquitinated proteins and the induction of cellular stress and apoptosis.
Caption: Simplified signaling pathway of proteasome inhibitors in multiple myeloma cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (WST-1 Assay)
This assay is used to determine the number of viable cells in culture by measuring the activity of mitochondrial dehydrogenases.
Workflow:
Caption: Workflow for the WST-1 cell viability assay.
Detailed Steps:
-
Multiple myeloma (MM) cell lines are seeded in 96-well plates at a predetermined density.
-
Cells are treated with a range of concentrations of this compound or bortezomib.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Following the treatment period, WST-1 reagent is added to each well.
-
The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by viable cells.
-
The absorbance is measured at 450 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.
Caspase Activity Assay
This assay quantifies the activity of specific caspases (e.g., caspase-3, -8, -9) using a fluorogenic substrate.
Workflow:
Caption: Workflow for the caspase activity assay.
Detailed Steps:
-
MM cells are treated with this compound or bortezomib for a specified time.
-
After treatment, cells are harvested and lysed to release the cellular contents, including active caspases.
-
The cell lysate is incubated with a specific fluorogenic substrate for the caspase of interest (e.g., Ac-DEVD-AFC for caspase-3).
-
Active caspases in the lysate cleave the substrate, releasing a fluorescent molecule.
-
The fluorescence is measured using a fluorometer. The intensity of the fluorescence is proportional to the caspase activity.
Western Blot for JNK Phosphorylation
This technique is used to detect the phosphorylation (activation) of c-Jun N-terminal kinase (JNK), a key protein in the cellular stress response pathway.
Workflow:
Caption: Workflow for Western blot analysis of JNK phosphorylation.
Detailed Steps:
-
MM cells are treated with this compound or bortezomib.
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of JNK.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
A chemiluminescent substrate is added, which reacts with the HRP to produce light that is captured on film or by a digital imager. The intensity of the band corresponds to the amount of phosphorylated JNK.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Potent activity of this compound, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative mechanisms of action of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of proteasome inhibitors on bone remodeling in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The epoxyketone-based proteasome inhibitors this compound and orally bioavailable oprozomib have anti-resorptive and bone-anabolic activity in addition to anti-myeloma effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
In Vitro Synergistic Effects of Carfilzomib and Dexamethasone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro synergistic effects of the proteasome inhibitor Carfilzomib and the corticosteroid Dexamethasone. The combination of these two agents has shown promise in the treatment of various hematological malignancies. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying cellular mechanisms to support further research and drug development efforts.
Quantitative Analysis of Synergy
The synergy between this compound and Dexamethasone has been evaluated in vitro across different cancer cell lines, primarily focusing on leukemia and multiple myeloma. The synergistic effect is characterized by an enhanced cytotoxic and pro-apoptotic response when the drugs are used in combination compared to their individual effects.
One key study demonstrated in vitro synergy between this compound and Dexamethasone in B-cell precursor acute lymphoblastic leukemia (BCP-ALL) cell lines. The synergy was quantified using the "Excess over Bliss" model, which calculates the excess cell killing observed with the combination compared to the expected additive effect of the individual drugs. Several cell lines showed positive sum of synergy scores, indicating a synergistic interaction.[1]
Table 1: Synergistic Induction of Apoptosis in BCP-ALL Cell Lines
| Cell Line | Treatment | Concentration | % Apoptotic Cells (Annexin V+) |
| NALM-6 | Control | - | ~5% |
| Dexamethasone | 1 µM | ~20% | |
| This compound | 10 nM | ~30% | |
| This compound + Dexamethasone | 10 nM + 1 µM | ~60% | |
| SUP-B15 | Control | - | ~5% |
| Dexamethasone | 1 µM | ~15% | |
| This compound | 5 nM | ~25% | |
| This compound + Dexamethasone | 5 nM + 1 µM | ~55% |
Data synthesized from graphical representations in the cited literature.
In T-cell acute lymphoblastic leukemia (T-ALL) Molt4 cells, the combination of this compound and Dexamethasone synergistically enhanced the cytotoxic effect of Dexamethasone. This was accompanied by an increased induction of autophagy compared to either drug alone.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are protocols for key experiments used to assess the synergistic effects of this compound and Dexamethasone.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound, Dexamethasone, or the combination of both for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the cells for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution, and add 130 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed 1 x 106 cells in a 6-well plate and treat with this compound, Dexamethasone, or the combination for 48 hours.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells once with 1X PBS and once with 1X binding buffer.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect the expression levels of specific proteins involved in the apoptotic signaling cascade.
-
Protein Extraction: Treat cells with the drugs, harvest, and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, cleaved Caspase-9, cleaved PARP, Bcl-2, Bax).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Signaling Pathways and Visualizations
The synergistic pro-apoptotic effect of this compound and Dexamethasone is mediated through the modulation of multiple signaling pathways.
-
This compound's Mechanism: As a proteasome inhibitor, this compound leads to the accumulation of misfolded proteins, inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This can activate pro-apoptotic pathways, including the JNK/p38 MAPK signaling cascade.[2] this compound has also been shown to inhibit the STAT1/COX-2/iNOS signaling pathway, which is implicated in MM cell proliferation and survival.[3][4]
-
Dexamethasone's Mechanism: Dexamethasone, a glucocorticoid, can induce apoptosis in lymphoid cells through various mechanisms, including the activation of the TGF-β1/Smad2 pathway.[5]
-
Synergistic Interaction: The combination of this compound and Dexamethasone likely converges on key regulators of apoptosis. This compound-induced ER stress can sensitize cells to the pro-apoptotic signals initiated by Dexamethasone. Furthermore, the inhibition of the proteasome by this compound can prevent the degradation of pro-apoptotic proteins, amplifying the apoptotic cascade initiated by both drugs. A key consequence of this synergy is the enhanced activation of executioner caspases, such as Caspase-3 and Caspase-9, and the subsequent cleavage of PARP, leading to cell death.
Diagrams
Caption: Synergistic apoptotic signaling pathway of this compound and Dexamethasone.
Caption: General experimental workflow for assessing in vitro synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound activates ER stress and JNK/p38 MAPK signaling to promote apoptosis in hepatocellular carcinoma cells: this compound promotes HCC cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 1b study of once‐weekly this compound combined with lenalidomide and dexamethasone in patients with newly diagnosed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexamethasone induced apoptosis of A549 cells via the TGF-β1/Smad2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Off-Target Profiles of Carfilzomib and Bortezomib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target profiles of two prominent proteasome inhibitors, Carfilzomib and Bortezomib. Understanding these profiles is critical for elucidating mechanisms of toxicity, predicting adverse events, and guiding the development of next-generation therapies with improved safety profiles. This comparison is supported by experimental data from peer-reviewed studies.
Executive Summary
Bortezomib, the first-in-class proteasome inhibitor, exhibits a broader range of off-target activities, most notably the inhibition of several serine proteases. This off-target activity is strongly linked to the clinically observed peripheral neuropathy. This compound, a second-generation epoxyketone proteasome inhibitor, is significantly more selective for the proteasome, with a more favorable off-target profile and a lower incidence of peripheral neuropathy.[1][2][3] However, this compound has been associated with cardiotoxicity, which appears to be mediated by off-target effects on pathways distinct from proteasome inhibition.[4][5]
Comparative Off-Target Activity
The following table summarizes the key differences in the off-target activities of this compound and Bortezomib based on published experimental data.
| Target Class | Specific Off-Target | Bortezomib Activity | This compound Activity | Associated Clinical Adverse Event | Reference |
| Serine Proteases | Cathepsin G (CatG) | Significant Inhibition | No Significant Inhibition | Peripheral Neuropathy | [6][7] |
| Cathepsin A (CatA) | Significant Inhibition | No Significant Inhibition | Peripheral Neuropathy | [6][7] | |
| Chymase | Significant Inhibition | No Significant Inhibition | Peripheral Neuropathy | [6][7] | |
| Dipeptidyl Peptidase II (DPPII) | Significant Inhibition | No Significant Inhibition | Peripheral Neuropathy | [6][7] | |
| HtrA2/Omi | Significant Inhibition | No Significant Inhibition | Neurodegeneration | [2][7][8] | |
| Chymotrypsin | ~95% Inhibition (at 10 µmol/L) | ~40% Inhibition (at 10 µmol/L) | Not Specified | [6] | |
| Other Enzymes | Autophagy-related proteins | No direct inhibition reported | Modulation of autophagy pathway, inactivation of AMPKα, and upregulation of PP2A phosphatase activity | Cardiotoxicity | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Efficacy and toxicity profile of this compound based regimens for treatment of multiple myeloma: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Bortezomib to other Inhibitors of the Proteasome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Off-target effects of this compound that cause cardiotoxicity [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Nonproteasomal targets of the proteasome inhibitors bortezomib and this compound: a link to clinical adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Predicting Carfilzomib Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The proteasome inhibitor Carfilzomib is a cornerstone in the treatment of multiple myeloma. However, patient response is variable, and the development of resistance is a significant clinical challenge. Identifying robust biomarkers to predict sensitivity to this compound is crucial for patient stratification and the development of effective combination therapies. This guide provides an objective comparison of three potential biomarkers—TJP1, NUDCD2, and ABCB1—supported by experimental data and detailed methodologies to aid in their validation.
Biomarker Performance Comparison
The following table summarizes the quantitative data associated with each biomarker's role in modulating this compound sensitivity.
| Biomarker | Predictive Role | Cell Line(s) | Key Quantitative Findings | Reference(s) |
| TJP1 | Positive (Sensitivity) | RPMI 8226, U266, MOLP-8 | Knockdown of TJP1 in RPMI 8226 and U266 cells increased their viability after this compound exposure. Conversely, TJP1 overexpression sensitized MOLP-8 cells to proteasome inhibitors.[1] | [1] |
| Negative (Resistance) | LP-1/Cfz | This compound-resistant LP-1/Cfz cells showed significantly higher TJP1 protein levels compared to parental LP-1 cells. siRNA-mediated knockdown of TJP1 partially sensitized these resistant cells to this compound.[2][3] | [2][3] | |
| NUDCD2 | Positive (Sensitization) | KMS-28-BM | Genome-wide CRISPR-Cas9 knockout (KO) screens identified NUDCD2 KO as a sensitizer to this compound.[4] | [4] |
| ABCB1 | Negative (Resistance) | AMO-CFZ, ARH-CFZ | ABCB1 expression was significantly upregulated in this compound-resistant cell lines.[5][6] A primary patient sample showed a more than four-fold increase in ABCB1 expression upon progression on this compound.[5] CRISPR/Cas9-mediated elimination of ABCB1 in resistant AMO-CFZ cells resulted in an approximately eightfold decrease in the IC50 for this compound. | [5][6] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental designs is crucial for understanding the validation process for these biomarkers.
References
- 1. Tight Junction Protein 1 Modulates Proteasome Capacity and Proteasome Inhibitor Sensitivity in Multiple Myeloma via EGFR/JAK1/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased expression of the tight junction protein TJP1/ZO-1 is associated with upregulation of TAZ-TEAD activity and an adult tissue stem cell signature in this compound-resistant multiple myeloma cells and high-risk multiple myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased expression of the tight junction protein TJP1/ZO-1 is associated with upregulation of TAZ-TEAD activity and an adult tissue stem cell signature in this compound-resistant multiple myeloma cells and high-risk multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Proteasome inhibitor-adapted myeloma cells are largely independent from proteasome activity and show complex proteomic changes, in particular in redox and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound resistance due to ABCB1/MDR1 overexpression is overcome by nelfinavir and lopinavir in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficacy of Carfilzomib Combination Therapies in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Carfilzomib combination therapies in preclinical settings, supported by experimental data. This compound, a second-generation proteasome inhibitor, demonstrates significant anti-neoplastic activity by irreversibly binding to and inhibiting the chymotrypsin-like activity of the 20S proteasome.[1][2] This inhibition disrupts cellular protein homeostasis, leading to cell cycle arrest and apoptosis, a strategy that has proven effective in treating hematologic malignancies like multiple myeloma.[1] Preclinical studies have consistently shown that combining this compound with other anti-cancer agents can lead to synergistic effects, overcome drug resistance, and enhance therapeutic efficacy across a range of cancers.[3][4][5] This guide summarizes key preclinical findings for prominent this compound combinations.
This compound in Combination with Histone Deacetylase (HDAC) Inhibitors
The combination of proteasome inhibitors with histone deacetylase (HDAC) inhibitors has shown synergistic anti-tumor activity in both hematologic and solid tumors.[3][5] This synergy is attributed to the dual disruption of protein degradation pathways (proteasome and aggresome), leading to increased cellular stress and apoptosis.[6] Preclinical models of non-Hodgkin's lymphoma, mantle cell lymphoma, and head and neck squamous cell carcinoma have demonstrated the potent efficacy of this combination.[3][4][5]
Quantitative Data Summary: this compound + HDAC Inhibitors
| Cell Line | Cancer Type | Combination Agent | Key Efficacy Metric | Result |
| RL | Non-Hodgkin's Lymphoma | Vorinostat | Tumor Growth Reduction (in vivo) | 48% reduction in tumor growth with sub-MTD this compound (3 mg/kg) + Vorinostat.[5] |
| UMSCC-1 (Acquired Resistance) | Head and Neck Squamous Cell Carcinoma | Vorinostat | Apoptosis Induction | Synergistic increase in apoptosis in this compound-resistant cells.[3] |
| Cal33 (Acquired Resistance) | Head and Neck Squamous Cell Carcinoma | Vorinostat | Apoptosis Induction | Synergistic increase in apoptosis in this compound-resistant cells.[3] |
| Mantle Cell Lymphoma lines | Mantle Cell Lymphoma | Various HDACIs | Synergistic Cytotoxicity | HDACIs markedly potentiate this compound activity, including in bortezomib-resistant cells.[4] |
Signaling Pathway and Experimental Workflow
The combination of this compound and HDAC inhibitors triggers multiple pro-apoptotic pathways. The diagram below illustrates the dual inhibition strategy that leads to enhanced tumor cell death.
References
- 1. This compound boosted combination therapy for relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel second-generation proteasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and oprozomib synergize with histone deacetylase inhibitors in head and neck squamous cell carcinoma models of acquired resistance to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound INTERACTS SYNERGISTICALY WITH HISTONE DEACETYLASE INHIBITORS IN MANTLE CELL LYMPHOMA CELLS IN VITRO AND IN VIVO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Clinical Trial Updates on this compound-Based Treatment for Patients with Multiple Myeloma [theoncologynurse.com]
Navigating Resistance: A Comparative Guide to Carfilzomib Cross-Resistance in Chemotherapy
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapy. This guide provides a comprehensive comparison of cross-resistance profiles between the proteasome inhibitor carfilzomib and other chemotherapeutic agents, supported by experimental data and detailed methodologies.
This compound, a second-generation proteasome inhibitor, has demonstrated significant efficacy in treating multiple myeloma, including in patients with acquired resistance to the first-generation inhibitor bortezomib.[1][2] However, the emergence of this compound resistance presents a significant clinical challenge.[3] This guide delves into the mechanisms of this compound cross-resistance, offering insights into the complex interplay of signaling pathways and molecular drivers that underpin this phenomenon.
Quantitative Analysis of Cross-Resistance
The following tables summarize key quantitative data from preclinical and clinical studies, illustrating the cross-resistance profiles between this compound and other chemotherapeutics.
Table 1: In Vitro Cross-Resistance in Multiple Myeloma Cell Lines
| Cell Line | Resistant To | Fold Resistance | Cross-Resistance to Bortezomib (IC50 nM) | Cross-Resistance to this compound (IC50 nM) | Reference |
| MM1S/R BTZ | Bortezomib | 2.93 | 44.5 | 43.5 | [4] |
| MM1S/R CFZ | This compound | 2.77 | 24.0 (sensitive) | 23.0 | [4] |
| AMO-1 (Resistant) | This compound | >10 | Similar to sensitive cells | >100 | [5] |
| KMS-12-PE (Resistant) | This compound | >10 | ~2-fold increase vs. sensitive | >100 | [5] |
| RPMI-8226 (Resistant) | This compound | >5 | Similar to sensitive cells | >50 | [5] |
| OPM-2 (Resistant) | This compound | >5 | Similar to sensitive cells | >50 | [5] |
Table 2: Clinical Efficacy of this compound-Based Regimens in Refractory Multiple Myeloma
| Study | Regimen | Patient Population | Overall Response Rate (ORR) | Reference |
| Retrospective Study | This compound-based therapies | 50 patients with RRMM | 80.6% (KRD), 73.7% (KD) | [1] |
| Bortezomib-refractory | Significantly shorter PFS and OS | [1] | ||
| Lenalidomide-refractory | Significantly shorter PFS and OS | [1] | ||
| Double-refractory (BTZ & LEN) | Poorer prognosis | [1] | ||
| ASPIRE Trial | KRD (this compound, Lenalidomide, Dexamethasone) | RRMM (BTZ/LEN-refractory excluded) | 87.1% | [6] |
| ENDEAVOR Trial | KD (this compound, Dexamethasone) | RRMM (BTZ-refractory excluded) | 77% | [2] |
Key Mechanisms of this compound Cross-Resistance
Several molecular mechanisms have been identified that contribute to this compound resistance and subsequent cross-resistance to other agents.
-
Upregulation of Efflux Pumps: A primary mechanism of resistance is the overexpression of the ATP-binding cassette transporter ABCB1 (also known as P-glycoprotein or MDR1).[5][7] This protein actively pumps this compound and other chemotherapeutic drugs out of the cancer cell, reducing their intracellular concentration and efficacy.[5][7] This can lead to cross-resistance with other ABCB1 substrates.
-
Alterations in Signaling Pathways: Studies have shown that resistance to this compound is associated with the dysregulation of several signaling pathways. These include:
-
Cytokine-Cytokine Receptor Interaction: Aberrant signaling in this pathway can promote cell survival and proliferation.[3]
-
Autophagy: This cellular process can be hijacked by cancer cells to survive the stress induced by chemotherapy.[3]
-
ErbB Signaling Pathway: Activation of this pathway is linked to drug resistance in various cancers.[3]
-
Sirtuin Signaling: This pathway was identified as highly enriched in bortezomib-resistant cells and also plays a role in this compound resistance.[8][9]
-
Unfolded Protein Response (UPR): Increased activity of all three arms of the UPR has been observed in both bortezomib- and this compound-resistant myeloma cells.[8]
-
-
Mitochondrial Dysfunction: Recent multi-omics studies have revealed a significant downregulation of metabolic pathways linked to strong mitochondrial impairment in this compound-resistant cells.[5][10]
-
Deregulation of Apoptosis: The intrinsic apoptosis pathway, regulated by the BCL2 protein family, is significantly deregulated in this compound-resistant cell lines.[11]
Experimental Protocols
The following section details the methodologies used in the cited studies to investigate this compound cross-resistance.
Generation of Resistant Cell Lines
This compound-resistant multiple myeloma cell lines (e.g., AMO-CFZ, MM1S/R CFZ) were developed by continuous, long-term exposure of the parental cell lines to gradually increasing concentrations of this compound.[4][9][12] A similar protocol was used to generate bortezomib-resistant cell lines.[4]
Cell Viability Assays
To determine the half-maximal inhibitory concentration (IC50) and the degree of resistance, cell viability assays are commonly employed.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 10,000 cells/well).[13]
-
Drug Treatment: After an overnight incubation, cells are treated with serially diluted concentrations of the chemotherapeutic agents.[13]
-
Incubation: The cells are incubated with the drugs for a defined period, typically 72 hours.[13]
-
Viability Measurement: Cell viability is assessed using reagents such as Cell Titer-Glo or Cell Titer Aqueous One.[13] The luminescence or absorbance is measured using a microplate reader.
-
Data Analysis: The results are analyzed to calculate the IC50 values, which represent the drug concentration required to inhibit cell growth by 50%. The degree of resistance is calculated by dividing the IC50 of the resistant cells by the IC50 of the sensitive parental cells.[14]
Proteomic Analysis
Quantitative proteomic analysis is used to identify proteins that are differentially expressed in resistant cells compared to sensitive cells.
-
Sample Preparation: Protein lysates are prepared from both resistant and sensitive cell lines.
-
Mass Spectrometry: The protein samples are analyzed by mass spectrometry to identify and quantify the proteins.
-
Data Analysis: Software such as PD with the Sequest engine is used for quantitative analysis of the raw data. Protein identification is typically performed against a human proteome database with a false discovery rate (FDR) of ≤ 1%.[4]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key outcome of effective chemotherapy.
-
Treatment: Cells are treated with varying concentrations of the drugs.
-
Caspase Activity Measurement: Apoptosis can be assessed by measuring the activity of caspases, which are key executioner proteins in the apoptotic pathway. This is often done using a commercially available caspase-3 assay kit.[4]
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 405 nm) after incubation to quantify caspase activity.[4]
Visualizing Resistance Mechanisms
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to this compound cross-resistance.
References
- 1. Prognostic impact of resistance to bortezomib and/or lenalidomide in this compound‐based therapies for relapsed/refractory multiple myeloma: The Kyoto Clinical Hematology Study Group, multicenter, pilot, prospective, observational study in Asian patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 3. Clarifying the molecular mechanism associated with this compound resistance in human multiple myeloma using microarray gene expression profile and genetic interaction network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bortezomib- and this compound-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound resistance due to ABCB1/MDR1 overexpression is overcome by nelfinavir and lopinavir in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P857: BORTEZOMIB- AND this compound-RESISTANT MYELOMA CELLS SHOW INCREASED ACTIVITY OF ALL THREE ARMS OF UNFOLDED PROTEIN RESPONSE AND ENRICHMENT OF SIRTUIN SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. biorxiv.org [biorxiv.org]
- 11. P873: this compound RESISTANCE IS ASSOCIATED WITH SIGNIFICANT DEREGULATION OF THE BH3 FAMILY PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. uknowledge.uky.edu [uknowledge.uky.edu]
- 14. ashpublications.org [ashpublications.org]
Long-Term Efficacy of Carfilzomib in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy and safety of Carfilzomib in preclinical animal models, with a focus on its performance against other proteasome inhibitors, particularly Bortezomib. The information is supported by experimental data from various studies to aid in the evaluation and future development of this therapeutic agent.
Comparative Efficacy and Cardiotoxicity
This compound, a second-generation proteasome inhibitor, has demonstrated potent anti-myeloma activity in several preclinical models.[1] However, concerns regarding its long-term cardiac safety profile have been a significant area of investigation. Animal studies have been crucial in elucidating both the therapeutic benefits and the potential adverse effects of this compound.
Anti-Tumor Efficacy in Myeloma Models
In mouse models of multiple myeloma, this compound has shown significant efficacy in reducing tumor burden and preventing bone loss.[2] Studies comparing this compound to Bortezomib have indicated that this compound may possess enhanced anti-myeloma properties.[3][4] For instance, in some myeloma cell lines, this compound demonstrated a greater ability to inhibit proliferation compared to Bortezomib.[4] Furthermore, this compound has shown activity against Bortezomib-resistant multiple myeloma cell lines.[3]
Cardiotoxicity Profile
A notable aspect of this compound's long-term evaluation in animal models is its cardiotoxicity.[5] Studies in mice have established a translational model of this compound-induced cardiotoxicity, which can be reversible upon cessation of the drug.[6][7] This toxicity is characterized by decreased cardiac function, including reductions in fractional shortening.[6][8] Interestingly, Bortezomib did not induce the same cardiotoxic effects or molecular changes in a comparable animal model.[6] The cardiotoxicity of this compound appears to be dose-dependent, with higher or more prolonged administration leading to more pronounced cardiac dysfunction.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from animal studies evaluating this compound.
Table 1: Comparative Anti-Myeloma Efficacy of Proteasome Inhibitors
| Animal Model | Drug | Dosage/Schedule | Key Efficacy Endpoint | Outcome | Reference |
| Disseminated MM Mouse Model (RPMI-8226) | This compound | Not Specified | Tumor Burden Reduction | Significant reduction in tumor burden and prevention of bone loss | [2] |
| Disseminated MM Mouse Model (5TGM1) | This compound | Not Specified | Bone Loss Prevention | Effective prevention of bone loss | [2] |
| Multiple Myeloma Cell Lines | This compound vs Bortezomib | 1-hour pulse treatment | Viable Cell Population | This compound showed statistically significant decreases in viable cells compared to Bortezomib in several cell lines. | [4] |
| Bortezomib-Resistant MM Cell Lines | This compound | Not Specified | Inhibition of Proliferation | This compound was more potent at inhibiting proliferation in Bortezomib-resistant cell lines than Bortezomib. | [3] |
Table 2: Cardiotoxicity of this compound in Murine Models
| Animal Model | Drug | Dosage/Schedule | Key Cardiotoxicity Endpoint | Outcome | Reference |
| C57BL/6 Male Mice | This compound | Protocol 2: Equivalent to human dose of 14.85 mg/m² for 2 days | Fractional Shortening | Significant decrease in fractional shortening | [6] |
| C57BL/6 Male Mice | This compound | Protocol 3: Equivalent to human dose of 29.65 mg/m² every other day for 4 doses | Fractional Shortening | Significant decrease in fractional shortening | [6] |
| Aged Mice (18 months) | This compound | Two-dose protocol | Proteasomal Activity, % Fractional Shortening | Decreased proteasomal activity and fractional shortening; induced mild cardiotoxicity | [8] |
| Aged Mice (18 months) | This compound | Four-dose protocol | Proteasomal Activity, % Fractional Shortening | Decreased proteasomal activity and fractional shortening; induced more pronounced cardiomyopathy | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols from key studies.
Murine Model of this compound-Induced Cardiotoxicity
-
Animal Strain: C57BL/6 male mice or aged mice (18 months old).[6][8]
-
Housing: Animals are typically housed in specific pathogen-free conditions with a 12-hour light/dark cycle and access to food and water ad libitum.[8]
-
Drug Administration: this compound is administered via intravenous injection. Dosages and schedules are designed to mimic clinical protocols. For example:
-
Cardiac Function Assessment: Transthoracic echocardiography is performed to measure parameters such as left ventricular fractional shortening (%FS) and ejection fraction (%EF) before and after treatment.[6][8]
-
Molecular Analysis: After sacrifice, heart tissues and blood samples are collected for molecular analyses, including Western blotting for signaling proteins (e.g., AMPKα, PP2A) and measurement of proteasome activity.[7][8]
-
Ethical Considerations: All animal experiments are conducted in accordance with approved ethical guidelines and protocols.[8]
In Vivo Models of Multiple Myeloma
-
Cell Lines: Human multiple myeloma cell lines such as RPMI-8226 or murine myeloma cells like 5TGM1 are used.[2]
-
Animal Strain: Immunocompromised mice (e.g., SCID or NOD/SCID) are typically used for xenograft models with human cells.
-
Tumor Implantation: Myeloma cells are injected intravenously or directly into the bone marrow to establish disseminated disease.
-
Drug Administration: this compound or other proteasome inhibitors are administered systemically (e.g., intravenously) at specified doses and schedules.
-
Efficacy Evaluation: Tumor burden is monitored using methods like bioluminescence imaging or measurement of serum paraprotein levels. Bone integrity is assessed through techniques like micro-computed tomography (µCT).[2]
-
Survival Analysis: Long-term efficacy is often evaluated by monitoring the overall survival of the treated animals compared to control groups.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and experimental approaches.
References
- 1. Frontiers | this compound: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 2. The epoxyketone-based proteasome inhibitors this compound and orally bioavailable oprozomib have anti-resorptive and bone-anabolic activity in addition to anti-myeloma effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound in multiple myeloma: unraveling cardiac toxicities - from mechanisms to diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Elucidating this compound’s Induced Cardiotoxicity in an In Vivo Model of Aging: Prophylactic Potential of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Carfilzomib: A Guide for Laboratory Professionals
Ensuring safety and compliance in the disposal of Carfilzomib is paramount for research scientists and drug development professionals. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, aligning with safety protocols and regulatory considerations.
This compound is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH), necessitating stringent disposal practices to mitigate risks to personnel and the environment.[1][2][3][4] Adherence to federal, state, and local regulations is mandatory for the disposal of this compound.[5][6]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, impervious clothing, tightly fitting safety goggles, and gloves.[7] All handling of this compound, including for disposal, should ideally be conducted within a laboratory fume hood to minimize inhalation exposure.[5][8]
Step-by-Step Disposal Procedure
The following steps outline the recommended procedure for the disposal of this compound in a laboratory setting. This process incorporates chemical deactivation as a key safety measure.
-
Segregation and Labeling: Isolate all this compound waste, including unused vials, contaminated labware (e.g., pipette tips, flasks), and PPE.[9][10] Clearly label the waste container as "Hazardous Waste: this compound."
-
Chemical Deactivation (Inactivation): A recommended method for deactivating this compound involves the use of sodium hypochlorite solution.[11] This step is critical for neutralizing the cytotoxic potential of the drug before it enters the waste stream.
-
For this compound API (Active Pharmaceutical Ingredient): A study has shown that 1 mg of this compound can be completely deactivated by 3 ml of a 5% sodium hypochlorite solution with a minimum exposure time of 15 minutes.[11]
-
For this compound Injection (10 mg/mL): The same study concluded that this formulation can be deactivated with a 95% exposure to a 5% sodium hypochlorite solution for 120 minutes.[11]
-
-
Collection of Deactivated Waste:
-
Liquids: After the recommended deactivation time, the resulting solution should be collected in a designated hazardous waste container. Do not pour deactivated this compound solutions down the drain unless explicitly permitted by institutional and local regulations.[9]
-
Solids: All solid waste, including empty vials, contaminated gloves, and labware, should be placed in a puncture-resistant container designated for hazardous solid waste.[9][10]
-
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed professional waste disposal company.[7][8] Ensure that all documentation and labeling are compliant with the waste hauler's requirements and regulatory standards.
Quantitative Data for Deactivation
The following table summarizes the quantitative parameters for the chemical deactivation of this compound as identified in experimental protocols.
| Substance | Deactivating Agent | Concentration of Agent | Required Exposure Time | Ratio (Agent:Substance) |
| This compound API | Sodium Hypochlorite | 5% | ≥ 15 minutes | 3 mL : 1 mg |
| This compound Injection (10 mg/mL) | Sodium Hypochlorite | 5% (with 95% exposure) | 120 minutes | Not Specified |
Table 1: Parameters for Chemical Deactivation of this compound[11]
Experimental Protocol for Deactivation
The deactivation parameters presented are based on a study utilizing Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) to verify the complete degradation of this compound. The general methodology involved:
-
Preparation of Solutions: Standard and sample solutions of this compound API and injection were prepared.
-
Application of Deactivating Agent: The specified concentration and volume of sodium hypochlorite solution were added to the this compound preparations.
-
Incubation: The mixtures were allowed to react for the designated exposure times.
-
Analysis: The resulting solutions were analyzed using RP-HPLC to confirm the absence of the active this compound peak, indicating complete deactivation.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the proper disposal of this compound waste.
Spill Management
In the event of a this compound spill, take the following immediate actions:
-
Evacuate and Secure the Area: Limit access to the spill area.
-
Wear Appropriate PPE: Don full protective equipment before attempting to clean the spill.
-
Contain the Spill: For powdered spills, wet down the material to minimize airborne dispersion.[12] For liquid spills, use an absorbent material.[5]
-
Clean the Area: Thoroughly wash the spill area with an appropriate cleaning agent.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.[5][9]
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the wider environment.
References
- 1. ashp.org [ashp.org]
- 2. cdc.gov [cdc.gov]
- 3. Federal Register :: Hazardous Drugs: NIOSH List of Hazardous Drugs in Healthcare Settings, 2024 and Final Reevaluation Determinations for Liraglutide and Pertuzumab [federalregister.gov]
- 4. cdc.gov [cdc.gov]
- 5. ubpbio.com [ubpbio.com]
- 6. abmole.com [abmole.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 10. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 11. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 12. msds.amgen.com [msds.amgen.com]
Essential Safety and Handling of Carfilzomib: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Carfilzomib is paramount. This document provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) protocols and disposal plans to minimize exposure and ensure a safe laboratory environment.
This compound, an active pharmaceutical ingredient, is considered a hazardous drug and requires specific handling procedures to prevent occupational exposure.[1][2] Adherence to these guidelines is critical for the safety of all laboratory personnel.
Engineering Controls and Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the use of appropriate engineering controls and a comprehensive PPE regimen.[1]
Engineering Controls:
-
Ventilation: Whenever possible, this compound should be handled in a chemical fume hood or a containment system with effective local exhaust ventilation.[1][3]
Personal Protective Equipment (PPE):
A risk assessment of the specific procedures being performed should always be conducted to ensure the highest level of protection. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation |
| Eye and Face Protection | Wear safety glasses with side shields, chemical splash goggles, or safety glasses with a full-face shield to prevent eye contact.[1][4] |
| Skin and Body Protection | Gloves: Wear protective gloves.[4][5] It is crucial to inspect gloves for any damage before use and to employ proper removal techniques to avoid skin contact.[5] After use, dispose of contaminated gloves in accordance with applicable regulations.[5] Lab Coat/Gown: A lab coat or other protective over-garment should be worn, especially if there is a possibility of splashing.[1] Impervious clothing is recommended.[4] |
| Respiratory Protection | When handled in a properly functioning chemical fume hood or with adequate local exhaust ventilation, respiratory protection may not be necessary.[1] For procedures that may generate dust or aerosols, such as weighing or large-volume liquid transfers, a NIOSH-approved air-purifying respirator for dusts and mists should be used.[1] |
Procedural Guidance for Handling this compound
Preparation and Handling:
-
Donning PPE: Before handling this compound, put on all required PPE as outlined in the table above and illustrated in the workflow diagram below.
-
Work Area: Ensure all work is conducted within a designated area, preferably a chemical fume hood.
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[1][4] Wash hands thoroughly after handling the material and before leaving the laboratory.[1][4]
-
Reconstitution: When reconstituting the lyophilized powder, gently swirl or invert the vial to dissolve the contents. Avoid shaking to prevent foam generation.[6]
Spill Management:
-
Evacuate: Cordon off the spill area to prevent further contamination.[1]
-
Protect: Use appropriate PPE during spill cleanup.[1]
-
Contain: If the spill involves a powder, wet it down to minimize airborne dispersion.[1]
-
Clean: Absorb the spill with an inert material, such as paper towels, and thoroughly clean the spill area with an appropriate cleaning agent.[1]
-
Dispose: Collect all contaminated materials in a sealed container for proper disposal.[1]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water and seek medical advice.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water, removing any contaminated clothing.[1]
-
Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[3]
Disposal Plan
All waste materials, including unused this compound, contaminated PPE, and cleaning materials, must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[1]
-
Vials: this compound vials are for single use only. Discard any unused portion left in the vial. Do not pool unused portions.[6][7]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, gowns, and absorbent pads, should be collected in a designated, sealed hazardous waste container.
Visual Workflow for PPE Donning and Doffing
Caption: Logical workflow for donning and doffing Personal Protective Equipment (PPE).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
